N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) |
InChI Key |
ADBLMNPUSHTBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine chemical structure
An In-Depth Technical Guide to N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine: Structure, Synthesis, and Application in Oligonucleotide Chemistry
Introduction
In the landscape of molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. This process is fundamentally enabled by the strategic use of protecting groups, which mask reactive functional groups on nucleoside monomers to ensure the specific and controlled formation of phosphodiester linkages.[1] Among these critical building blocks is this compound, a derivative of 2'-deoxycytidine. The introduction of benzoyl groups at both the exocyclic amine of the cytosine base and the 5'-hydroxyl of the deoxyribose sugar enhances chemical stability and directs reactivity, making it a valuable intermediate in synthetic chemistry.[2] This guide provides a comprehensive technical overview of its chemical structure, the strategic rationale for its benzoylation, synthesis protocols, and its pivotal role in the assembly of custom DNA sequences.
Chemical Identity and Physicochemical Properties
This compound is structurally defined by a 2'-deoxyribose sugar linked to a cytosine base, which is modified with two benzoyl protecting groups. One benzoyl group is attached to the N4 exocyclic amino group of the cytosine ring, and the second is esterified to the 5'-hydroxyl group of the sugar moiety. This dual protection strategy is crucial for preventing unwanted side reactions during multi-step chemical synthesis.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate[2] |
| Molecular Formula | C23H21N3O6[2] |
| Molecular Weight | 435.4 g/mol [2] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O[2] |
| InChI Key | ADBLMNPUSHTBKL-UHFFFAOYSA-N[2] |
The Strategic Importance of Benzoyl Protecting Groups
The utility of this compound in organic synthesis stems directly from the chemical properties of the benzoyl (Bz) group. In the context of oligonucleotide synthesis, protecting groups are not merely additives but essential strategic tools that dictate the success and fidelity of the entire process.[1]
Expertise in Action: Why Benzoyl?
-
N4 Amine Protection : The exocyclic amino group of cytosine is nucleophilic and can react with the activated phosphoramidite monomers used during oligonucleotide synthesis, leading to undesired branched structures.[4] The benzoyl group converts this amine into a less reactive amide, effectively preventing such side reactions.[3][5] This protection is critical for ensuring that chain elongation occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide.[1]
-
5'-Hydroxyl Protection : The 5'-hydroxyl group is the primary site for chain extension. While the benzoyl group can effectively protect this position, in modern automated solid-phase synthesis, it is more common to use an acid-labile group like the 4,4'-dimethoxytrityl (DMT) group.[3][6] The DMT group's utility lies in its easy and rapid removal with a weak acid, a key step that must occur before each coupling cycle.[1] The di-benzoyl compound discussed here is therefore more of a synthetic intermediate, which can be further modified, for instance, by creating a 3'-phosphoramidite for subsequent use in synthesis.
-
Base-Labile Removal : A significant advantage of the benzoyl group is its stability throughout the acidic steps of the synthesis cycle (i.e., detritylation) while being susceptible to removal under basic conditions.[3] After the full oligonucleotide has been assembled, a final deprotection step, typically using aqueous ammonia, removes the benzoyl groups from all the nucleobases, restoring the natural DNA or RNA structure.[3][5]
Synthesis and Purification
The synthesis of this compound begins with the parent nucleoside, 2'-deoxycytidine. The process involves the acylation of the N4-amino and 5'-hydroxyl groups.
Experimental Protocol: Representative Benzoylation of 2'-Deoxycytidine
This protocol describes a general method for introducing benzoyl groups onto 2'-deoxycytidine.
Objective: To synthesize N4,5'-O-dibenzoyl-2'-deoxycytidine.
Materials:
-
2'-Deoxycytidine
-
Benzoyl chloride or Benzoic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-deoxycytidine in anhydrous pyridine.
-
Reaction: Cool the solution in an ice bath (0°C). Slowly add benzoyl chloride (typically 2.2 to 2.5 equivalents) dropwise to the stirred solution.
-
Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess benzoyl chloride.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the pure this compound.[2][7]
Application in Solid-Phase Oligonucleotide Synthesis
The primary application of N4-benzoyl-protected deoxycytidine is as a monomer building block in the automated solid-phase synthesis of DNA, most commonly via the phosphoramidite method.[] For this purpose, the protected nucleoside is further derivatized to become a phosphoramidite, typically by reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9][10]
The phosphoramidite building block is then used in a four-step cycle to add one nucleotide at a time to a growing DNA chain attached to a solid support.
The Phosphoramidite Synthesis Cycle
The following diagram illustrates the central role of the protected nucleoside within a single cycle of oligonucleotide synthesis.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Buy this compound [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine synthesis - chemicalbook [chemicalbook.com]
- 9. 5'-O-DMT-N4-Benzoyl-2'-Deoxycytidine-CE Phosphoramidite, 102212-98-6 | BroadPharm [broadpharm.com]
- 10. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g, CAS No. 102212-98-6 | Phosphoramidites | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
An In-depth Technical Guide to 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a key intermediate in the chemical synthesis of oligonucleotides and nucleoside analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, molecular biology, and nucleic acid chemistry. We will delve into the core properties of this molecule, provide detailed experimental protocols for its synthesis and characterization, and discuss its strategic importance in the construction of modified nucleic acids.
Strategic Importance in Nucleoside Chemistry
In the multi-step synthesis of oligonucleotides and nucleoside analogs, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve desired chemical transformations.[1] 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a partially protected nucleoside that serves as a valuable building block. The benzoyl groups fulfill two critical roles:
-
N4-Amino Group Protection: The benzoyl group on the exocyclic amine of the cytosine base prevents its participation in undesired side reactions during oligonucleotide synthesis, such as phosphoramidite coupling.[1]
-
5'-Hydroxyl Group Protection: The benzoyl group at the 5'-position protects the primary hydroxyl group, allowing for selective modification or further reaction at the 3'-hydroxyl position.
The presence of a free 3'-hydroxyl group makes this molecule particularly useful for the elongation of an oligonucleotide chain in the 3' to 5' direction.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C23H21N3O7 |
| Molecular Weight | 451.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.[1] |
| Melting Point | Expected to be a high-melting solid, characteristic of protected nucleosides. |
| 1H NMR Spectroscopy | Characteristic signals would include aromatic protons from the two benzoyl groups, the anomeric proton (H-1') of the deoxyribose ring, and the protons of the deoxyribose sugar moiety. The absence of a 3'-O-protecting group would be indicated by the chemical shift of the H-3' proton. |
| 13C NMR Spectroscopy | Signals corresponding to the carbonyl carbons of the benzoyl groups, the carbons of the cytosine base, and the carbons of the deoxyribose sugar would be expected. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. Common ionization techniques include Electrospray Ionization (ESI). |
Synthesis and Purification
The synthesis of 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine can be approached through several strategic pathways. A common method involves the selective benzoylation of 2'-deoxycytidine.
Synthetic Strategy
A plausible synthetic route involves the initial protection of the more reactive 5'-hydroxyl group, followed by benzoylation of the N4-amino group, and subsequent selective deprotection of a 3'-O-protecting group if one is used. Alternatively, a one-pot tribenzoylation followed by selective hydrolysis of the 3'-O-benzoyl group could be employed.[2]
Caption: Generalized workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis of 3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine
This protocol describes the per-benzoylation of 2'-deoxycytidine, which can then be selectively deprotected at the 3'-position.
Materials:
-
2'-Deoxycytidine
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve 2'-deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of benzoyl chloride (e.g., 3-4 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield 3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine.
Experimental Protocol: Selective 3'-O-Deprotection
The selective removal of the 3'-O-benzoyl group can be challenging due to the similar reactivity of the 5'-O-benzoyl group. Mild basic conditions are typically employed.
Materials:
-
3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount)
-
Amberlite IR-120 (H+) resin or similar acidic resin for neutralization
-
Solvents for chromatography
Procedure:
-
Dissolve the tribenzoylated deoxycytidine in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) to observe the formation of the desired product and minimize the formation of the fully deprotected nucleoside.
-
Once the desired product is the major component, neutralize the reaction by adding an acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate and purify the product using silica gel column chromatography or preparative HPLC to isolate 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the purification and analysis of the target compound.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and for the initial assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for determining the purity of the final product. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is typically used for elution.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. Key diagnostic signals include the anomeric proton and the aromatic protons of the benzoyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.
Applications in Oligonucleotide Synthesis
3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a valuable intermediate for the synthesis of modified oligonucleotides. The free 3'-hydroxyl group can be phosphitylated to generate the corresponding phosphoramidite building block. This phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to incorporate a cytidine analog at a specific position within a growing DNA or RNA strand. The benzoyl protecting groups are stable to the acidic conditions used for detritylation during synthesis and are typically removed in the final deprotection step using basic conditions.[3]
Deprotection of Benzoyl Groups
The final step in oligonucleotide synthesis is the removal of all protecting groups. The benzoyl groups on the nucleobase and the sugar moiety are typically removed by treatment with a base. Common deprotection reagents include:
-
Ammonia in Methanol: A widely used and effective method for the complete removal of benzoyl groups.[4]
-
Sodium Methoxide in Methanol: A faster method, particularly for O-benzoyl groups.[4]
-
Aqueous Ammonia: Often used at elevated temperatures for rapid deprotection.[4]
The choice of deprotection conditions depends on the presence of other sensitive groups in the oligonucleotide.
Conclusion
3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a strategically important, partially protected nucleoside that plays a crucial role in the chemical synthesis of modified nucleic acids. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers in the field. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this versatile building block in the development of novel therapeutic and diagnostic oligonucleotides.
References
-
Krishnamurthy, G. et al. (2018). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 74(1), e59. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Zhang, W. et al. (2013). Synthesis of 5-substituted 2′-deoxycytidine 5′-(α-P-borano)triphosphates, their incorporation into DNA and effects on exonuclease. Nucleic Acids Research, 41(22), 10453–10462. [Link]
-
Srivastava, S. et al. (2016). A new and potentially prebiotic α-cytidine derivative. RSC Advances, 6(100), 97891-97895. [Link]
-
Erzin, A. et al. (1997). Chemical Modification of Deoxycytidine at Different Sites Yields Adducts of Different Stabilities: Characterization of N3-(2-Hydroxy-3-buten-1-yl)deoxycytidine and O2-(2-Hydroxy-3-buten-1-yl)deoxycytidine Adducts of Butadiene Monoxide. Chemical Research in Toxicology, 10(4), 434-441. [Link]
-
Kumar, P. et al. (2002). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Carbohydrate Research, 337(4), 369-372. [Link]
- Eldrup, A. B. et al. (2011). Process for the production of 2'-branched nucleosides.
-
Liu, P. et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1038–1047. [Link]
-
Solodinin, A. et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]
Sources
The Benzoyl Code: Differentiating N4-benzoyl-dC and N4,5'-O-dibenzoyl-dC in Oligonucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise and demanding field of oligonucleotide synthesis, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity nucleic acid sequences. For deoxycytidine (dC), the benzoyl group is a cornerstone of protection strategy. However, the specific placement of this group dictates the molecule's function. This guide provides a detailed technical comparison between N4-benzoyl-dC, the workhorse building block, and N4,5'-O-dibenzoyl-dC, a synthetic intermediate. Understanding their distinct chemical identities and roles is critical for troubleshooting, process optimization, and the rational design of synthetic routes for therapeutic and diagnostic oligonucleotides.
PART 1: The Strategic Imperative of Cytidine Protection
Oligonucleotide synthesis via the phosphoramidite method is a cyclical process of controlled chemical reactions.[1][2] The primary goal is the sequential formation of phosphodiester bonds between the 5'-hydroxyl of a support-bound nucleoside and the 3'-phosphoramidite of an incoming nucleoside monomer.[1][2] The exocyclic amine (N4) of deoxycytidine is a potent nucleophile that, if left unprotected, would compete with the 5'-hydroxyl group, reacting with the activated phosphoramidite.[3] This side reaction leads to deleterious outcomes, including branched-chain formation and premature chain termination, catastrophically reducing the yield of the desired full-length oligonucleotide.
The N4-benzoyl protecting group serves two primary functions:
-
Chemoselectivity : It renders the N4-amine non-nucleophilic, ensuring that bond formation occurs exclusively at the intended 5'-hydroxyl position.[3]
-
Solubility : The lipophilic benzoyl group enhances the solubility of the otherwise polar nucleoside in organic solvents like acetonitrile, which is crucial for efficient solid-phase synthesis.[3]
PART 2: N4-benzoyl-dC - The Functional Monomer
N4-benzoyl-2'-deoxycytidine is the direct precursor to the phosphoramidite monomer used in automated DNA synthesis. Its structure is characterized by a single benzoyl group masking the N4-exocyclic amine, leaving the 3' and 5' hydroxyl groups available for subsequent chemical modification.
Diagram 1. Chemical structure of N4-benzoyl-dC.
The Synthetic Pathway to the Active Phosphoramidite
The conversion of N4-benzoyl-dC into a synthesis-ready phosphoramidite is a cornerstone of nucleotide chemistry. The process follows a logical, multi-step workflow designed to prepare the molecule for its role in the synthesis cycle.
Diagram 2. Workflow for N4-benzoyl-dC phosphoramidite synthesis.
Experimental Protocol: Selective N4-Benzoylation (Transient Protection Method)
This protocol describes a common and efficient method for the selective acylation of the N4-amino group.
-
Anhydrous Conditions : Suspend 2'-deoxycytidine in anhydrous pyridine. The use of anhydrous solvent is critical to prevent hydrolysis of reagents.
-
Transient Silylation : Add chlorotrimethylsilane (TMSCl) dropwise at 0 °C. Stir the mixture at room temperature until a clear solution forms. This step temporarily protects the hydroxyl groups as silyl ethers, which are less reactive than the N4-amine.
-
Acylation : Cool the solution to 0 °C and add benzoyl chloride dropwise. The more nucleophilic N4-amine reacts preferentially with the benzoyl chloride. Allow the reaction to proceed for 2-4 hours.
-
Silyl Group Removal : Quench the reaction by the slow addition of cold water, followed by concentrated aqueous ammonia. This hydrolyzes the temporary silyl ethers, regenerating the hydroxyl groups.
-
Work-up and Purification : Evaporate the solvents under reduced pressure. The resulting residue is co-evaporated with toluene to remove residual pyridine and then purified, typically by silica gel chromatography, to yield pure N4-benzoyl-dC.[3]
PART 3: N4,5'-O-dibenzoyl-dC - The Synthetic Intermediate
N4,5'-O-dibenzoyl-2'-deoxycytidine is a distinct chemical entity where benzoyl groups are present on both the N4-amine and the 5'-hydroxyl group.
Diagram 3. Chemical structure of N4,5'-O-dibenzoyl-dC.
Crucially, this molecule cannot be directly used in the standard 3' to 5' oligonucleotide synthesis cycle. The phosphoramidite method requires a free 5'-hydroxyl for the introduction of the acid-labile dimethoxytrityl (DMT) group.[1][4] The DMT group is the gatekeeper of the synthesis cycle; its removal at the start of each cycle provides the reactive site for chain elongation.[2][4] The presence of a stable 5'-O-benzoyl ester bond in N4,5'-O-dibenzoyl-dC prevents this essential 5'-O-dimethoxytritylation step.
Therefore, N4,5'-O-dibenzoyl-dC is primarily considered a synthetic intermediate or a byproduct of non-selective benzoylation reactions. If formed, it requires an additional, selective debenzoylation step at the 5'-position to be converted into the useful N4-benzoyl-dC precursor.
PART 4: Head-to-Head Comparison and Core Directive
The fundamental difference lies in their designated roles within the overall synthetic scheme, a distinction dictated entirely by the state of the 5'-hydroxyl group.
| Feature | N4-benzoyl-dC | N4,5'-O-dibenzoyl-dC |
| Primary Role | Direct precursor to the phosphoramidite monomer.[3][5] | Synthetic intermediate or byproduct. |
| Benzoyl Group Position(s) | Exclusively at the N4-amino position. | N4-amino position AND 5'-hydroxyl position. |
| 5'-Hydroxyl Group Status | Free and available for DMT protection. | Protected by a benzoyl ester. |
| Direct Applicability in Synthesis | Yes , after conversion to a 5'-DMT, 3'-phosphoramidite. | No , requires selective removal of the 5'-O-benzoyl group first. |
| Causality | Designed for direct entry into the phosphoramidite synthesis workflow. | Arises from reaction conditions that lack selectivity between the N4-amine and 5'-hydroxyl. |
The Logic of Selection: Why the Difference Matters
The choice of benzoylation strategy directly impacts process efficiency. A highly selective N4-benzoylation reaction that avoids significant formation of the N4,5'-O-dibenzoyl species is superior. It eliminates the need for a subsequent selective deprotection step, thereby reducing reaction time, minimizing the use of reagents, and simplifying purification. For large-scale manufacturing of oligonucleotide therapeutics, such process optimizations are critical for controlling costs and ensuring batch-to-batch consistency.[6]
PART 5: Conclusion and Authoritative Grounding
N4-benzoyl-dC and N4,5'-O-dibenzoyl-dC, while structurally related, are functionally distinct entities in the context of oligonucleotide synthesis. N4-benzoyl-dC is the strategically designed, functional precursor for the active phosphoramidite monomer. Its defining feature is the protected N4-amine coupled with a free 5'-hydroxyl, ready for dimethoxytritylation. Conversely, N4,5'-O-dibenzoyl-dC is a non-functional intermediate in this context, as its blocked 5'-hydroxyl group makes it incompatible with the standard synthesis cycle. A clear understanding of this distinction is not merely academic; it is essential for the practical design, execution, and optimization of robust chemical processes that underpin the production of modern nucleic acid-based diagnostics and therapeutics.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOfndv2Xg9VNcoRAaxXvDSIO8u6T3-cidS5SgjbaooewH4rFEGiB33i-UoRE79s588YRB476_5oljn-cwl975mXgizRikFf8ZF1k_gv7JVmmWJt99Mby4PgKaVOSswswMjBPx-2VZ7Fi3QXyISS26EvAucGzA1Alg-SJ75mVADTkkYJKuQbGvguCs1CmF8-nuIaeTpByhRCI=
- Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from vertexaisearch.cloud.google.
- MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHTjRSGBJEcLejRU1QnwRK5hW9VP0IdQMzRFdc7Y-kIUVAcpOQcKSMJluooItTevA-NkjXEFeS5jwNNtc9IkmX2EenSB4UEyDyHz5ZJSUs7hIxwIpsW1Wj63diWhYWYGGLNGXXxe1oxOJl2x3f4bPg2f7xevAEaLKKZFnkQyhPDSq6kCNY-2LTEWoZiK8j_Bh900ClFPTir1XkR2PlkXM2Tz6J30IXciu7rKWE
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZaR9tVrwBeK1sOnTKoxOjGKYJvfVCbtcpL3ODFQEOHzA7q66lQEIMR-kDLaSufpDhEB594DD4Nj9Nx5cK0XKfAN433KpYH-lFSrTYDoawic2eZvEe-v_gERHTk5mKDEXdlHlkrfLHxUScwXtW4W-yskykwFfZo_VX6BVajH_xdb4nWU=
-
Ross, B. S., Han, M., & Ravikumar, V. T. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 25(7), 765-770. [Link]
- Cayman Chemical. (n.d.). N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-cyanoethyl Phosphoramidite. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBicXe84benRFZLW9jJlrEPkjaDLgFhiDMw6iypP_BOxy_TX42HtzL5J79gND29Zm9XPR5mjcqS8Y8S0tw8zFl5HuNQQRP0s7EoL_zckwt7ULu1HmKwu1zTy91lakZn3IX
Sources
- 1. biotage.com [biotage.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
[1]
Executive Summary
This compound (often abbreviated as
This guide addresses the solubility profile of this specific intermediate. The presence of two benzoyl groups—one amide-linked at
Physicochemical Profile & Solubility Drivers
To understand the solubility behavior, one must analyze the molecular interactions introduced by the protecting groups.
Structural Analysis[1]
-
Core: 2'-Deoxycytidine (Polar, H-bond donor/acceptor rich).[1]
-
Modifications:
- -Benzoyl (Amide): Masks the exocyclic amine.[1][3] Reduces polarity but introduces planar aromatic stacking capabilities.
-
-Benzoyl (Ester): Masks the primary hydroxyl.[1] Removes a key H-bond donor, significantly increasing lipophilicity (
shift).[1] - (Free): The sole remaining strong H-bond donor/acceptor.[1] This "amphiphilic" nature—hydrophobic ends with a polar center—creates specific solubility challenges, such as gelation in non-polar solvents.
Mechanistic Solubility Diagram
The following diagram illustrates the solvation shell competition between solvent molecules and intermolecular
Figure 1: Mechanistic drivers of solubility. High solubility is achieved when solvents can simultaneously disrupt the crystal lattice (via dipole interactions) and solvate the hydrophobic benzoyl rings.
Solvent Compatibility Matrix
The following data aggregates empirical observations from nucleoside synthesis protocols.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | Pyridine | Excellent | Primary reaction solvent for benzoylation; standard for dissolution.[1] |
| DMF / DMSO | Excellent | Used for subsequent reactions (e.g., phosphorylation). Hard to remove. | |
| Acetonitrile | Moderate | Soluble at low conc. or with heat. Risk of precipitation upon cooling if concentrated. | |
| Chlorinated | DCM (CH₂Cl₂) | Good | Standard extraction solvent.[1] May require small % MeOH for high concentrations. |
| Chloroform | Good | Similar to DCM; often used in chromatography. | |
| Protic | Ethanol | Variable | Key Crystallization Solvent. Soluble hot; insoluble cold. |
| Methanol | Moderate | Better solubility than EtOH. Used in silica column gradients (e.g., 0-5% MeOH in DCM).[1] | |
| Non-Polar | Diethyl Ether | Insoluble | Standard antisolvent for precipitation. |
| Hexanes | Insoluble | Used to wash precipitates to remove organic impurities. |
The "Gelation" Warning
Expert Insight: Intermediates with free 3'-hydroxyls and aromatic protecting groups (like
-
Remedy: Add 1-2% Methanol or Pyridine to the DCM to break the H-bond network.
Experimental Protocols
Protocol A: Dissolution for 3'-Functionalization
Objective: Prepare a dry, particle-free solution for reaction (e.g., phosphoramidite synthesis).[1]
-
Drying: Dry the
-Benzoyl-5'-O-benzoyl-2'-deoxycytidine in a vacuum desiccator over overnight. Traces of water significantly reduce solubility in DCM by inducing aggregation. -
Solvent Choice: Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile (ACN).[1]
-
Step-by-Step:
-
Weigh the nucleoside into a round-bottom flask under Argon.
-
Add anhydrous DCM (target conc: 0.1 M).
-
Observation: The solution may appear cloudy initially.[4]
-
Co-Solvent Addition: If cloudiness persists, add Anhydrous Pyridine (1.0 eq relative to nucleoside) or minimal DMF. This acts as a "solubility bridge."[5]
-
Sonication: Sonicate for 30-60 seconds. Do not heat DCM solutions above 30°C to avoid solvent evaporation and concentration gradients.
-
Protocol B: Purification via Recrystallization
Objective: Purify crude material (removing benzoyl chloride residues or pyridine salts).
Figure 2: Recrystallization workflow.[1][6] Ethanol is the preferred solvent because the benzoyl groups render the molecule sufficiently lipophilic to dissolve in hot ethanol, but the semi-polar nature forces precipitation upon cooling.
Critical Troubleshooting (FAQ)
Q: My sample turned into a jelly-like mass in DCM. What happened? A: You exceeded the critical gelation concentration. The 3'-OH groups cross-linked.
-
Fix: Add 5-10% Methanol to dissolve the gel, then re-evaporate. Re-dissolve in a larger volume of DCM/Pyridine.
Q: Can I use Ethyl Acetate? A: Solubility in Ethyl Acetate is generally poor to moderate. It is often used as the "weak" solvent in TLC (with Hexane), but not recommended for dissolving large quantities for reaction.
Q: How do I remove the benzoyl groups later?
A: Both the
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] Link
-
Gait, M. J. (Ed.). (1984).[1][5][7] Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on benzoyl protection strategies).
-
BenchChem. (2025).[3] An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Link[1]
-
Cayman Chemical. (2024). N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine Product Guide. (Reference for solubility comparisons of similar protected nucleosides). Link
-
Bhat, V., et al. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.[1][8] Nucleosides, Nucleotides and Nucleic Acids. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 3'-Phosphoramidites from N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Strategic Rationale & Mechanistic Causality
In standard solid-phase oligonucleotide synthesis (SPOS), the 5'-hydroxyl group of the nucleoside is protected with an acid-labile dimethoxytrityl (DMT) group[]. However, advanced therapeutic drug development and the synthesis of specialized biological probes often require non-standard elongation strategies. Synthesizing oligonucleotides in the reverse 5' → 3' direction, or generating specific modified blocks (e.g., terminal conjugates, nuclease-resistant probes), requires an inverted protection strategy[2].
By utilizing N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine , the 5'-OH is secured with a robust, base-labile benzoyl ester. This structural choice provides absolute stability against the trichloroacetic acid (TCA) used during standard detritylation cycles, ensuring the 5'-end remains permanently blocked until the final ammonolysis step.
The synthesis of the 3'-phosphoramidite relies on the nucleophilic attack of the free 3'-hydroxyl group onto the highly electrophilic phosphorus(III) center of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) [3]. Because P(III) species are exquisitely sensitive to oxidation and hydrolysis, the reaction must be conducted under strictly anhydrous conditions. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the localized acidic degradation of the newly formed P-N and P-O bonds[4].
Mechanistic pathway of 3'-OH phosphitylation using CEP-Cl and DIPEA.
Quantitative Data & Troubleshooting Framework
To ensure a self-validating experimental system, the following stoichiometric parameters and chromatographic benchmarks must be strictly adhered to. Deviations will result in the accumulation of H-phosphonate byproducts.
| Parameter | Target / Expected Value | Mechanistic Causality & Troubleshooting |
| Reagent Stoichiometry (Nucleoside : CEP-Cl : DIPEA) | 1.0 : 1.3 : 3.0 | Excess CEP-Cl drives the reaction to 100% conversion. Excess DIPEA is strictly required to scavenge HCl. If DIPEA is < 2.0 eq, the acidic environment will degrade the product. |
| TLC Rf Values (Hexane:EtOAc:TEA 45:45:10) | Starting Material: ~0.20Product: ~0.60 & 0.65 | The chiral P(III) center generates two diastereomers, appearing as a characteristic "doublet" spot. A spot at Rf ~0.0 indicates hydrolyzed H-phosphonate. |
| Silica Gel Conditioning | 5% v/v TEA in Hexane | Unneutralized silica contains acidic silanol groups (pKa ~4.5) that rapidly cleave the P-N bond, destroying the phosphoramidite during purification. |
| Temperature Profile | 0°C addition, then 25°C for 2h | The addition of CEP-Cl is exothermic. A low initial temperature prevents side reactions (e.g., N-phosphitylation or degradation). |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Stringent Dehydration
Water is the primary failure point in phosphoramidite synthesis. Even trace moisture will hydrolyze CEP-Cl into an unreactive H-phosphonate.
-
Transfer 1.0 mmol (approx. 435 mg) of this compound to an oven-dried 50 mL round-bottom flask.
-
Add 5 mL of anhydrous pyridine. Evaporate to dryness under reduced pressure to azeotropically remove the hydration shell from the nucleoside.
-
Repeat the azeotropic drying process twice using 5 mL of anhydrous toluene each time to remove residual pyridine.
-
Backfill the flask with high-purity Argon and seal with a rubber septum.
Phase 2: Phosphitylation Reaction
-
Dissolve the dried nucleoside in 10 mL of anhydrous dichloromethane (DCM) under Argon.
-
Inject 3.0 mmol (approx. 520 µL) of anhydrous N,N-Diisopropylethylamine (DIPEA) via syringe.
-
Cool the reaction flask to 0°C in an ice bath.
-
Dropwise, add 1.3 mmol (approx. 290 µL) of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) over 5-10 minutes[3].
-
Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.
Phase 3: Reaction Monitoring & Quenching
-
Monitor the reaction via TLC (Eluent: Hexane/EtOAc/TEA 45:45:10). The product will appear as two closely eluting spots (diastereomers) above the starting material.
-
Once the starting material is completely consumed, quench the reaction by adding 0.5 mL of anhydrous methanol. Stir for 5 minutes to destroy excess CEP-Cl.
Phase 4: Liquid-Liquid Extraction
-
Dilute the reaction mixture with 20 mL of DCM.
-
Transfer to a separatory funnel and wash immediately with 20 mL of ice-cold saturated aqueous NaHCO3. (Note: Speed is critical here to prevent aqueous hydrolysis of the product).
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath temperature must remain < 30°C).
Phase 5: Chromatographic Purification & Isolation
-
Prepare a silica gel column pre-neutralized with 5% Triethylamine (TEA) in Hexane.
-
Load the crude residue dissolved in a minimum volume of DCM.
-
Elute using a gradient of 20% to 50% EtOAc in Hexane, maintaining 2% TEA in all eluents.
-
Pool the fractions containing the product doublet.
-
Evaporate the solvent. To remove residual TEA, co-evaporate the resulting foam twice with anhydrous DCM, followed by two co-evaporations with anhydrous Hexane.
-
Dry under high vacuum overnight to yield a crisp white foam. Store strictly at -20°C in a desiccator under Argon.
Step-by-step workflow for the synthesis and isolation of 3'-phosphoramidites.
References
-
Title: Synthesis and properties of RNA analogs—oligoribonucleotide N3′→P5′ phosphoramidates Source: Nucleic Acids Research (Oxford Academic) URL: [Link]
-
Title: Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides Source: Nucleic Acids Research (PubMed Central) URL: [Link]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. entegris.com [entegris.com]
- 4. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis, purification, and characterization of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a critical intermediate in the chemical synthesis of modified oligonucleotides. The strategic application of benzoyl protecting groups for the N4-amino and 5'-hydroxyl functions, followed by selective succinylation of the 3'-hydroxyl group, is elucidated. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering in-depth explanations of the underlying chemical principles and practical, field-proven methodologies.
Introduction
The precise chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development.[1] It enables the production of custom DNA and RNA sequences for a myriad of applications, including primers for PCR and sequencing, antisense oligonucleotides, and siRNA for gene silencing.[1] The success of these syntheses hinges on the use of chemically modified and protected nucleoside building blocks, known as phosphoramidites.[2][]
Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside during the stepwise assembly of the oligonucleotide chain.[4][5] The N4-amino group of cytidine, for instance, is nucleophilic and requires protection to avoid branching during phosphoramidite coupling.[4] The benzoyl (Bz) group is a commonly employed acyl-type protecting group for this purpose, offering stability throughout the synthesis and facile removal during the final deprotection step.[4][6]
Furthermore, the 5'- and 3'-hydroxyl groups of the deoxyribose sugar must be selectively manipulated to ensure the correct 3'-to-5' phosphodiester bond formation.[5] The 5'-hydroxyl is typically protected with an acid-labile group like dimethoxytrityl (DMT), which is removed at the beginning of each coupling cycle.[6][7] For the initial nucleoside that will be attached to a solid support, the 3'-hydroxyl group is functionalized with a linker, often a succinyl group. This linker provides a carboxylic acid handle for covalent attachment to an amine-functionalized solid support, such as controlled pore glass (CPG).
This application note details the multi-step synthesis of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a key precursor for the preparation of 2'-deoxycytidine-3'-CPG, the solid support-bound starting material for oligonucleotide synthesis. The rationale behind the choice of protecting groups and reaction conditions is discussed in detail, providing a robust and reproducible protocol for its preparation.
Synthesis Strategy
The synthesis of the target molecule involves a three-step process starting from 2'-deoxycytidine. The overall workflow is designed to selectively protect the different functional groups in a specific order to achieve the desired product.
Caption: Overall workflow for the synthesis of the target molecule.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2'-Deoxycytidine | Sigma-Aldrich | ≥99% |
| Anhydrous Pyridine | Acros Organics | 99.8% |
| Benzoyl Chloride | Alfa Aesar | 99% |
| Succinic Anhydride | TCI | >99.0% |
| 4-Dimethylaminopyridine (DMAP) | Fisher Scientific | 99% |
| Dichloromethane (DCM) | VWR | HPLC Grade |
| Ethyl Acetate | EMD Millipore | ACS Grade |
| Hexanes | Macron Fine Chemicals | ACS Grade |
| Methanol | J.T. Baker | HPLC Grade |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Experimental Protocols
Part 1: Synthesis of N4-Benzoyl-2'-deoxycytidine
The first step involves the selective acylation of the exocyclic N4-amino group of 2'-deoxycytidine. A "transient protection" method is employed where the hydroxyl groups are temporarily silylated in situ to prevent their reaction with benzoyl chloride.[4]
Protocol:
-
Suspend 2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (TMSCl) (3 equivalents) dropwise to the suspension while stirring.
-
Allow the reaction mixture to warm to room temperature and stir until a clear solution is obtained (approximately 1-2 hours). This indicates the formation of the O-silylated derivative.
-
Cool the solution back to 0 °C.
-
Add benzoyl chloride (1.2 equivalents) dropwise.
-
Let the reaction proceed at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Upon completion, quench the reaction by the slow addition of water.
-
Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the silyl ethers.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
The crude product can be purified by silica gel chromatography to yield N4-benzoyl-2'-deoxycytidine as a white solid.[8]
Part 2: Synthesis of this compound
The primary 5'-hydroxyl group is more reactive than the secondary 3'-hydroxyl group, allowing for its selective benzoylation under controlled conditions.
Protocol:
-
Dissolve N4-benzoyl-2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and quench with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound.
Part 3: Synthesis of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine
The final step is the succinylation of the remaining 3'-hydroxyl group. This is achieved by reacting the protected nucleoside with succinic anhydride in the presence of a catalyst. An improved and scalable protocol using succinic anhydride helps to avoid the formation of unwanted dimer by-products.[9]
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add succinic anhydride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a cold 5% aqueous citric acid solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
The final product, 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, can be purified by silica gel chromatography if necessary, though often the crude product is of sufficient purity for the next step of attachment to a solid support.
Caption: Chemical reaction scheme for the multi-step synthesis.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the benzoyl groups (aromatic region), the succinyl methylene protons, and the protons of the deoxyribose sugar and cytidine base. The chemical shifts and coupling constants will confirm the structure. |
| ¹³C NMR | The carbon NMR will show resonances for all carbon atoms in the molecule, including the carbonyl carbons of the benzoyl and succinyl groups. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of the final product. A single major peak should be observed. HPLC is a cornerstone technique for analyzing modified nucleosides.[10][11] |
Discussion and Critical Parameters
-
Anhydrous Conditions: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the reagents and intermediates. Pyridine should be freshly distilled or obtained from a sealed bottle.
-
Temperature Control: Maintaining the indicated temperatures, especially during the addition of benzoyl chloride, is crucial for achieving selectivity.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step. This allows for the determination of the reaction endpoint and helps in optimizing reaction times.
-
Purification: Silica gel chromatography is the primary method for purifying the intermediates and the final product. The choice of solvent system for chromatography is critical for achieving good separation.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the preparation of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine. This key intermediate is essential for the synthesis of custom oligonucleotides for a wide range of research and therapeutic applications. By carefully following the outlined procedures and paying attention to the critical parameters, researchers can successfully synthesize this valuable building block with high purity and yield. The strategic use of protecting groups and the detailed step-by-step guide offer a robust foundation for scientists working in the field of nucleic acid chemistry.
References
- Vertex AI Search. Protected Nucleosides (PNS): Key Intermediates for Optimized Nucleic Acid Synthesis.
- CymitQuimica. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine.
- Benchchem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group.
- Deep Blue Repositories. CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.
- Wikipedia. Oligonucleotide synthesis.
- MedChemExpress. 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine | Modified Nucleoside.
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Benchchem. N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)
- PubMed.
- Cayman Chemical. N4-benzoyl-2'-Deoxycytidine.
- Vertex AI Search. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Oxford Academic. N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA | Nucleic Acids Research.
- BroadPharm. 5'-O-DMT-N4-Benzoyl-2'-Deoxycytidine-CE Phosphoramidite.
- Pharmaffiliates. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite.
- Vertex AI Search. 0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have been prepared by selective.
- PubChem. N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine.
- Green Chemistry (RSC Publishing). Amino and hydroxyl functionalization of nucleosides via resonant acoustic mixing.
- PMC.
- Biotage. Solid Phase Oligonucleotide Synthesis.
- PubMed. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.
- ResearchGate. Attachment of Nucleosides and Other Linkers to Solid-Phase Supports for Oligonucleotide Synthesis | Request PDF.
- 2BScientific. 295506 N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-succinyl CPG 1000Å.
- Santa Cruz Biotechnology.
- PMC - NIH.
- Semantic Scholar. HPLC Analysis of tRNA‐Derived Nucleosides.
- The Pharma Innovation Journal.
- MilliporeSigma. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor.
- PMC. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control.
- MDPI.
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. atdbio.com [atdbio.com]
- 7. biotage.com [biotage.com]
- 8. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine | CymitQuimica [cymitquimica.com]
- 9. Unexpected results and recourse in process optimization of nucleoside 3'-O-succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. thepharmajournal.com [thepharmajournal.com]
Synthesis of 3'-modified nucleoside analogs using 5'-protected intermediates
Application Note & Protocol
Topic: Strategic Synthesis of 3'-Modified Nucleoside Analogs via 5'-Protected Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of 3'-Modified Nucleosides in Modern Therapeutics
Nucleoside analogs are a cornerstone of medicinal chemistry, forming the basis of numerous antiviral and anticancer drugs.[1][2] By mimicking natural purine or pyrimidine nucleosides, these molecules can intercept and disrupt critical metabolic and regulatory pathways, such as DNA/RNA synthesis and repair.[1] Modifications to the sugar moiety, particularly at the 2' and 3' positions, are a primary strategy for developing these powerful therapeutic agents.[1][3][4]
The 3'-hydroxyl group of the (deoxy)ribose ring is of paramount importance, as it is the reactive site for the formation of the phosphodiester bond that extends a growing nucleic acid chain. Introducing a modification at this position can act as a potent chain terminator, halting viral replication or cancer cell proliferation.[1][5] The first FDA-approved drug for AIDS, Zidovudine (AZT), is a prime example of a 3'-modified nucleoside analog where the hydroxyl group is replaced by an azido group, effectively terminating HIV reverse transcription.[4][6]
However, the synthesis of these analogs is not trivial. The nucleoside structure presents multiple reactive hydroxyl groups. To achieve regioselective modification at the 3'-position, a robust synthetic strategy is required. This guide provides a detailed overview and field-proven protocols for the synthesis of 3'-modified nucleoside analogs, focusing on the critical initial step: the selective protection of the 5'-hydroxyl group.
The Strategic Imperative: Why 5'-Protection is the Critical First Step
The 5'-hydroxyl group is the primary alcohol of the sugar moiety and is the most sterically accessible and reactive of all the nucleoside hydroxyl groups.[7][8] Consequently, in nearly all synthetic routes targeting other positions on the sugar, the 5'-hydroxyl must be "blocked" or "protected" first.[7][8] This protection strategy ensures that subsequent chemical transformations are directed specifically to the secondary 3'-hydroxyl group, preventing unwanted side reactions and simplifying purification.[9]
The choice of the 5'-protecting group is a critical decision that influences the entire synthetic pathway. An ideal protecting group must be:
-
Easy to introduce in high yield and with high selectivity for the 5'-position.
-
Stable (inert) to the reaction conditions used for the 3'-modification.
-
Easy to remove under conditions that do not affect the newly installed 3'-modification or other parts of the molecule.
Two protecting groups have become standards in the field for their reliability and distinct chemical properties: the acid-labile dimethoxytrityl (DMT) group and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group.
Data Presentation: Comparison of Common 5'-Protecting Groups
| Feature | 4,4'-Dimethoxytrityl (DMT) | tert-Butyldimethylsilyl (TBDMS) |
| Chemical Class | Trityl Ether | Silyl Ether |
| Introduction | DMT-Cl, Pyridine | TBDMS-Cl, Imidazole or Silver Nitrate |
| Lability | Acid-Labile[8][10] | Fluoride-Labile[11][12] |
| Removal Conditions | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM[13] | Tetrabutylammonium Fluoride (TBAF) or TEA·3HF[13] |
| Advantages | - Intense orange color of the DMT cation allows for easy reaction monitoring.[14]- Lipophilicity aids in purification via chromatography.[8]- Standard in automated oligonucleotide synthesis.[13] | - Orthogonal to acid- and base-labile groups.[11]- Stable to a wide range of reaction conditions, including phosphorylation.[12] |
| Disadvantages | - Can be sensitive to strongly nucleophilic or basic conditions. | - Can migrate between adjacent hydroxyl groups under certain conditions. |
Experimental Workflows & Protocols
The overall synthetic strategy follows a logical three-stage process: protection, modification, and deprotection. This workflow ensures high yields and purity of the final 3'-modified nucleoside analog.
Caption: General workflow for synthesizing 3'-modified nucleoside analogs.
Core Protocol 1: 5'-O-Protection with Dimethoxytrityl (DMT)
This protocol describes the selective protection of the 5'-hydroxyl group of thymidine as a representative deoxynucleoside. The high regioselectivity for the 5'-position is driven by the steric bulk of the DMT group and the higher reactivity of the primary 5'-hydroxyl.[10]
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve thymidine (1.0 eq) in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add DMT-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. A slight excess of DMT-Cl ensures complete consumption of the starting material.
-
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a few milliliters of cold methanol to react with any excess DMT-Cl.
-
Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Scientist's Note: The aqueous washes remove pyridine hydrochloride and other water-soluble impurities.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-5% MeOH in DCM) to yield 5'-O-DMT-thymidine as a white foam.
The Mitsunobu Reaction: A Powerful Tool for 3'-Modification
With the 5'-position securely protected, the 3'-hydroxyl is now available for modification. The Mitsunobu reaction is an exceptionally versatile and reliable method for converting this alcohol into a wide variety of functional groups.[15][16] The reaction proceeds via an S_N2 mechanism, which crucially results in the inversion of stereochemistry at the 3'-carbon—a critical consideration in drug design.[15][17]
The core principle involves the in-situ activation of the 3'-hydroxyl group by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming an alkoxyphosphonium salt.[18] This complex is an excellent leaving group, which is then displaced by a suitable nucleophile.
Caption: Simplified mechanism of the Mitsunobu reaction for 3'-modification.
Core Protocol 2: 3'-Azido Introduction via Mitsunobu Reaction
This protocol details the conversion of 5'-O-DMT-thymidine to 3'-azido-3'-deoxythymidine (the direct precursor to AZT), demonstrating the power of the Mitsunobu reaction to install a key functional group.
Materials:
-
5'-O-DMT-thymidine (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Dry the 5'-O-DMT-thymidine (1.0 eq) by co-evaporation with anhydrous toluene and place it in a flame-dried, nitrogen-flushed round-bottom flask.
-
Dissolve the protected nucleoside and PPh₃ (1.5 eq) in anhydrous THF.
-
Add the nucleophile, DPPA (1.5 eq), to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Scientist's Note: The slow addition of DIAD at low temperature is crucial to control the exothermic reaction and minimize side-product formation. The order of addition can be critical for success.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/EtOAc gradient). The desired product will elute separately from the major by-products, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[16]
Safety Note: The Mitsunobu reaction using DPPA can potentially generate the toxic and highly explosive hydrazoic acid (HN₃).[16] This reaction must be performed in a well-ventilated fume hood by trained personnel, and appropriate safety precautions must be taken.
Core Protocol 3: 5'-DMT Deprotection
The final step is to remove the 5'-protecting group to yield the target nucleoside analog. For the DMT group, this is achieved under mild acidic conditions.
Materials:
-
5'-O-DMT-3'-azido-3'-deoxythymidine (from Protocol 2)
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Silica Gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the 5'-protected nucleoside (1.0 eq) in DCM.
-
Add the 3% TCA solution (approx. 5-10 eq) and stir at room temperature. The solution should turn a vibrant orange, indicating the formation of the DMT cation.
-
Monitor the reaction by TLC (typically complete within 15-30 minutes).
-
Upon completion, carefully pour the reaction mixture into a stirred solution of saturated NaHCO₃ to neutralize the acid. The orange color will disappear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the final 3'-azido-3'-deoxythymidine (Zidovudine/AZT).[19][20][21]
Conclusion
The synthesis of 3'-modified nucleoside analogs is a field of immense importance for drug discovery. A successful synthesis hinges on a logical and robust strategy, which begins with the selective protection of the 5'-hydroxyl group. By using versatile protecting groups like DMT and powerful synthetic methods such as the Mitsunobu reaction, researchers can efficiently access a diverse array of novel nucleoside analogs. The protocols outlined in this guide provide a validated framework for the reliable production of these critical compounds, enabling further investigation into their therapeutic potential.
References
- An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). (n.d.). Google Vertex AI Search.
- Czernecki, S. (1990). An efficient synthesis of 3'-azido-3'-deoxythymidine (AZT). Semantic Scholar.
- An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine and its 4'-Thio Analogue. (n.d.). Benchchem.
- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (1973). Canadian Journal of Chemistry.
- Discussion on Modified Nucleosides. (2022, March 15). BLDpharm.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Véliz, E. A., & Beal, P. A. (2006). Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. Tetrahedron Letters, 47(18), 3153–3156.
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). PMC.
- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (2025, August 6). ResearchGate.
- Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. (n.d.). PMC - NIH.
- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 9). ResearchGate.
- HPLC purification of in vitro-transcribed nucleoside modified mRNA... (n.d.). ResearchGate.
- Structural modifications at the 2'- and 3'-positions of some pyrimidine nucleosides as determinants of their interaction with the mouse erythrocyte nucleoside transporter. (1984, November 1). PubMed.
- Selective 3ʹ-OH and 5ʹ-OH protections and common C2ʹ-modifications. (n.d.). ResearchGate.
- Advance of structural modification of nucleosides scaffold. (n.d.). PMC - NIH.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Dimethoxytrityl. (n.d.). Wikipedia.
- Application Notes and Protocols for the Incorporation of Modified Bases with TBDMS Chemistry. (n.d.). Benchchem.
- Protection of 5'-hydroxy Functions of Nucleosides. (2001, May 15). PubMed.
- Protection of 5′-Hydroxy Functions of Nucleosides. (2025, March 2). SciSpace.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Mitsunobu Reaction. (2025, March 26). Chemistry Steps.
- Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates. (n.d.). PMC - NIH.
- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PMC - NIH.
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018, April 5). Beilstein Journal of Organic Chemistry.
- Protection of 5′-Hydroxy Functions of Nucleosides. (n.d.). Deep Blue Repositories.
Sources
- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. Structural modifications at the 2'- and 3'-positions of some pyrimidine nucleosides as determinants of their interaction with the mouse erythrocyte nucleoside transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Solid-Phase Support Loading with N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Introduction & Scientific Rationale
In standard solid-phase oligonucleotide synthesis, nucleoside building blocks are typically protected with a 5'-O-dimethoxytrityl (DMT) group to allow for iterative chain extension [1]. However, specialized synthetic workflows—such as the generation of 3'-terminal modified oligonucleotides, the synthesis of specific nucleoside-support standards, or the development of prodrug scaffolds—often require the immobilization of atypically protected nucleosides.
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (CAS: 161664-22-8) presents a unique challenge: both its exocyclic amine (N4) and primary alcohol (5'-OH) are protected by robust benzoyl groups, leaving only the secondary 3'-OH available for functionalization. Loading this molecule onto a solid support requires precise succinylation and amide-coupling chemistry. Furthermore, because this molecule lacks a 5'-DMT group, traditional trityl-cation spectrophotometric assays cannot be used to quantify support loading. Instead, a self-validating Quality Control (QC) system utilizing ammonia-mediated cleavage and direct UV quantification of the deprotected nucleoside must be employed.
This application note details the optimized, step-by-step methodology for synthesizing the 3'-O-hemisuccinate of this compound, conjugating it to Long Chain Alkyl Amine Controlled Pore Glass (LCAA-CPG), and rigorously quantifying the final loading density.
Experimental Workflow & Pathway Visualization
The loading process is a three-phase self-validating system:
-
Succinylation: Conversion of the free 3'-OH to a reactive hemisuccinate.
-
Immobilization & Capping: Covalent amide bond formation with LCAA-CPG, followed by the permanent blocking of unreacted amines to prevent truncated sequences during downstream synthesis.
-
Cleavage & Quantification: Release of the nucleoside to verify the functional loading density.
Workflow for loading N4-Bz-5'-O-Bz-dC onto LCAA-CPG and subsequent UV-based quantification.
Phase 1: Rapid 3'-O-Succinylation
Mechanistic Insight: Historically, succinylation was performed in pyridine, which often required >24 hours due to the stabilization of the N-acylpyridinium intermediate as a tight ion pair. By shifting the solvent to 1,2-dichloroethane (DCE) and using 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the reaction kinetics are drastically accelerated, reaching completion in under 60 minutes [2].
Quantitative Data: Succinylation Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Function |
| N4-Bz-5'-O-Bz-dC | 435.43 | 1.0 | Starting Material |
| Succinic Anhydride | 100.07 | 1.5 | Acylating Agent |
| DMAP | 122.17 | 0.5 | Nucleophilic Catalyst |
| Triethylamine (TEA) | 101.19 | 1.0 | Acid Scavenger |
Protocol:
-
Dissolution: Suspend 1.0 mmol (435.4 mg) of this compound in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Activation: Add 1.5 mmol (150.1 mg) of succinic anhydride, 0.5 mmol (61.1 mg) of DMAP, and 1.0 mmol (139 µL) of TEA to the suspension.
-
Reaction: Stir the mixture at 50 °C for 45 minutes. The suspension will clarify as the 3'-O-hemisuccinate forms.
-
Quenching & Extraction: Dilute the reaction with 20 mL of dichloromethane (DCM). Wash the organic layer twice with 15 mL of cold 5% aqueous citric acid to remove DMAP and TEA, followed by one wash with 15 mL of brine.
-
Drying: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure to yield the 3'-O-hemisuccinate as a white foam. Yield is typically >90%.
Phase 2: Conjugation to LCAA-CPG and Capping
Mechanistic Insight: The carboxylic acid of the hemisuccinate must be converted into an active ester to react with the primary amines of the LCAA-CPG [3]. We utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to prevent racemization and ensure high coupling efficiency. Following conjugation, capping is mandatory . Unreacted amines on the CPG will act as nucleophiles during subsequent automated synthesis, leading to sequence truncation.
Quantitative Data: Conjugation Parameters
| Component | Amount | Concentration / Loading |
| LCAA-CPG (500 Å) | 1.0 g | ~100 µmol/g initial amine loading |
| 3'-O-Hemisuccinate | 150 µmol | 1.5x excess relative to CPG amines |
| DIC / HOBt | 150 µmol each | 1:1 ratio with hemisuccinate |
| Capping Mix A | 5.0 mL | THF / Lutidine / Acetic Anhydride (8:1:1) |
| Capping Mix B | 5.0 mL | 16% N-Methylimidazole (NMI) in THF |
Protocol:
-
Activation: Dissolve 150 µmol of the 3'-O-hemisuccinate and 150 µmol of HOBt in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 150 µmol of DIC. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 1.0 g of LCAA-CPG to a fritted glass reaction vessel. Pour the activated ester solution over the CPG. Seal and agitate gently on an orbital shaker for 12 hours at room temperature.
-
Washing: Drain the reaction mixture. Wash the CPG sequentially with DMF (3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL). Dry the CPG under a stream of argon.
-
Capping: Add 5.0 mL of Capping Mix A and 5.0 mL of Capping Mix B to the dried CPG. Agitate for 15 minutes. This step acetylates all unreacted primary amines.
-
Final Wash: Drain the capping reagents. Wash the CPG extensively with DCM (5 × 10 mL) and dry under vacuum overnight.
Phase 3: Loading Quantification (Non-DMT Method)
Mechanistic Insight: Because this compound does not contain a DMT group, the standard colorimetric assay at 498 nm is invalid. To create a self-validating system, we must cleave the nucleoside from the support and simultaneously deprotect the benzoyl groups using concentrated ammonia. The resulting free 2'-deoxycytidine (dC) is then quantified via UV spectrophotometry at 271 nm.
Quantitative Data: UV Quantification Parameters
| Parameter | Value |
| Cleavage Reagent | 28-30% Aqueous |
| Cleavage Conditions | 55 °C for 8 hours |
| Target Analyte | Free 2'-deoxycytidine (dC) |
| Analytical Wavelength (λ_max) | 271 nm |
| Extinction Coefficient (ε) of dC | 9,100 |
Protocol:
-
Cleavage: Accurately weigh ~5.0 mg of the dried, loaded CPG into a 1.5 mL screw-cap microcentrifuge tube. Add 1.0 mL of concentrated aqueous
(28-30%). -
Deprotection: Seal the tube tightly and incubate at 55 °C for 8 hours. This cleaves the succinate ester linkage and removes both the N4 and 5'-O benzoyl groups.
-
Preparation for UV: Cool the tube to room temperature and briefly centrifuge to settle the CPG beads. Transfer exactly 100 µL of the supernatant to a new tube and lyophilize (or evaporate using a SpeedVac) to remove the ammonia.
-
Reconstitution: Dissolve the dried pellet in exactly 1.0 mL of deionized water (pH ~7.0).
-
Measurement: Measure the absorbance of the solution at 271 nm (
) using a quartz cuvette (1 cm path length) against a water blank. -
Calculation: Calculate the loading density using the Beer-Lambert Law:
(Where is the reconstitution volume in L, is 9100, is the mass of CPG in grams, and is the fraction of the cleavage solution used).Target Loading: A successful conjugation typically yields a loading density of 30 - 45 µmol/g , which is optimal for standard solid-phase synthesis.
References
-
Pon, R. T. (2001). Solid-phase supports for oligonucleotide synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.1.[Link]
-
Kumar, P., Bose, N. K., & Gupta, K. C. (1996). O-Succinylation of 2'-Deoxyribo- and Ribonucleosides and Their Covalent Anchoring on Polymer Support. Nucleosides and Nucleotides, 15(4), 879-888.[Link]
-
Pon, R. T., & Yu, S. (1999). Reusable Solid-Phase Supports for Oligonucleotide Synthesis Using Hydroquinone-O,O'-diacetic Acid (“Q-Linker”). Nucleosides and Nucleotides, 18(6-7), 1237-1238.[Link]
Solution-phase oligonucleotide synthesis using benzoyl-protected monomers
Application Note: Scalable Solution-Phase Oligonucleotide Synthesis Using Benzoyl-Protected Phosphoramidites
Executive Summary
Objective: To provide a comprehensive protocol for the solution-phase synthesis of oligonucleotides, specifically leveraging benzoyl-protected monomers to enhance intermediate crystallinity and solubility profiles. Audience: Process Chemists, CMC Leads, and Oligonucleotide Manufacturing Scientists. Context: While Solid-Phase Oligonucleotide Synthesis (SPOS) dominates discovery-scale production, it faces significant economic and environmental bottlenecks at the multi-kilogram to metric ton scale (e.g., high solvent consumption, limited batch size).[1] Solution-phase synthesis (Liquid-Phase Oligonucleotide Synthesis, LPOS) offers a viable alternative for large-scale GMP manufacturing, utilizing soluble anchors and precipitation-based workups to achieve high purity without chromatographic intermediates.
Strategic Overview: The "Benzoyl" Advantage in Solution Phase
In SPOS, the solid support (CPG or Polystyrene) dictates the handling properties. In solution phase, the protecting groups and the 3'-anchor dictate the physical properties of the growing chain.
Why Benzoyl?
Standard "Fast-Deprotecting" groups (e.g., Acetyl, Phenoxyacetyl) are preferred in SPOS to speed up final cleavage. However, in solution-phase synthesis,
-
Enhanced Lipophilicity: Benzoyl groups significantly increase the hydrophobicity of the growing oligomer, facilitating efficient extraction into organic solvents (e.g., DCM, EtOAc) during aqueous workups.
-
Crystallinity: The rigid aromatic character of the benzoyl group promotes the formation of amorphous solids or crystals upon precipitation, which is the primary purification method in LPOS (replacing the wash steps of SPOS).
Chemical Framework & Mechanism
The Cycle
The chemistry mirrors standard phosphoramidite cycles but differs fundamentally in isolation .
-
Coupling: 5'-OH anchor reacts with amidite + activator (ETT or Tetrazole).
-
Oxidation: P(III) to P(V) using Iodine/Pyridine/Water or t-BuOOH.
-
Workup/Precipitation: Removal of excess reagents via solvent-induced precipitation.
-
Detritylation: Acidic removal of 5'-DMT.
Visualizing the Workflow
The following diagram illustrates the critical difference in the "Workup" phase compared to solid-phase synthesis.
Caption: Figure 1. Solution-phase synthesis cycle emphasizing the precipitation step for impurity removal.
Detailed Protocol: 10 mmol Scale Synthesis
Prerequisites:
-
Anchor: Soluble hydrophobic anchor (e.g., specialized PEG or long-chain alkyl anchor) attached to the 3'-terminal nucleoside.
-
Monomers:
-Benzoyl-dA, -Benzoyl-dC, -Isobutyryl-dG (or -Bz-dG), dT phosphoramidites. -
Solvents: Anhydrous Acetonitrile (ACN), Toluene, Dichloromethane (DCM), Methanol (MeOH).
Step 1: Coupling (Stoichiometry Control)
Unlike SPOS (which uses >10 eq), solution phase allows precise stoichiometry.
-
Dissolve the 3'-Anchor-Oligomer (1.0 eq) in anhydrous Toluene/ACN (1:1).
-
Add Benzoyl-Protected Phosphoramidite (1.5 – 2.0 eq).
-
Add Activator (e.g., 5-Ethylthio-1H-tetrazole, 3.0 eq).
-
Stir at 25°C for 15–30 minutes.
-
In-Process Control (IPC): Check TLC or HPLC for disappearance of the starting 5'-OH oligomer.
Step 2: Oxidation[2]
-
Add Oxidizer Solution (0.05 M Iodine in Pyridine/Water 9:1) directly to the reaction mixture.
-
Stir for 10 minutes.
-
Quench with aqueous
(10%). -
Workup A (Extraction): Dilute with DCM. Wash organic layer with water to remove salts and excess oxidizer.
Step 3: Precipitation (The Purification)
This step replaces the "washing" in solid phase.
-
Concentrate the organic layer (DCM/Toluene) to a viscous oil or foam.
-
Slowly add a polar anti-solvent (typically Methanol or Acetonitrile , depending on the anchor's solubility profile) while stirring vigorously.
-
The Benzoyl-protected oligomer will precipitate as a white solid due to the hydrophobic interactions of the protecting groups and anchor.
-
Filter the solid (sintered glass funnel).
-
Wash the cake with cold Methanol.
-
Result: Excess phosphoramidites and short failure sequences (which are more soluble) remain in the filtrate.
-
Step 4: Detritylation[3][4]
-
Dissolve the precipitate in DCM or Toluene.[2]
-
Add 3% Dichloroacetic Acid (DCA) in Toluene.
-
Stir for 10–15 minutes. The solution turns bright orange (DMT cation).
-
Neutralization: Add Methanol/Pyridine (1:1) or aqueous
immediately to quench. -
Workup B: Perform extraction or a second precipitation step to remove the DMT alcohol and DCA salts.
Critical Quality Attributes (CQAs) & Data
The following table compares the impurity profiles and requirements of Solution Phase (Benzoyl) vs. Solid Phase (Acetyl/PAC).
| Parameter | Solid Phase (SPOS) | Solution Phase (Benzoyl-Protected) |
| Monomer Excess | 10.0 – 20.0 equivalents | 1.5 – 2.5 equivalents |
| Purification Mechanism | Filtration (Resin bound) | Crystallization / Precipitation |
| Protecting Group Role | Labile blocking (fast removal) | Solubility Modifier (assists precipitation) |
| N-1 Impurity Removal | Difficult (requires chromatography) | Moderate (removed via filtrate in crystallization) |
| Scale Potential | < 10 kg (Column size limit) | > 100 kg (Reactor size limit) |
Deprotection Kinetics & Mechanism
Once the full length is assembled, the Benzoyl groups must be removed. Benzoyl is more stable than Acetyl, requiring stronger conditions, but this stability is what allowed the robust workups during synthesis.
Standard Protocol:
-
Reagent: Concentrated Aqueous Ammonia (28%).
-
Condition: 55°C for 8–12 hours (or 25°C for 24-36 hours).
-
Mechanism: Nucleophilic attack of ammonia on the carbonyl carbon of the benzoyl amide.
Caption: Figure 2. Ammonolysis of benzoyl protecting groups.[3] The byproduct (benzamide) is washed away in the final downstream purification.
Troubleshooting & Optimization
-
Issue: Oily Precipitate.
-
Cause: Oligomer is not crystalline enough.
-
Fix: Increase the ratio of Benzoyl-protected monomers (if using mixed protection). Cool the anti-solvent to -20°C before addition.
-
-
Issue: Low Coupling Efficiency.
-
Cause: Water ingress during the precipitation step.
-
Fix: Ensure the precipitate is dried thoroughly under vacuum (
mbar) and co-evaporated with anhydrous toluene before the next coupling.
-
-
Issue: Incomplete Deprotection.
-
Cause: Benzoyl groups are robust.
-
Fix: Use AMA (Ammonium Hydroxide/Methylamine 1:[4]1) at 65°C for 15 mins if faster turnover is needed, though this increases risk of
-Bz-Cytosine transamination (use Acetyl-C if AMA is required).
-
References
-
Ajinomoto Bio-Pharma Services. (n.d.).[5] AJIPHASE® Synthesis Technology.[1][5][6][7][8][9] Retrieved from [Link]
-
Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis Application Note. Retrieved from [Link]
-
Padilla, R. (2014). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Drug Discovery News. Retrieved from [Link]
-
Reese, C. B. (2005). Oligo- and poly-nucleotides: 50 years of chemical synthesis. Organic & Biomolecular Chemistry, 3(21), 3851-3868. Retrieved from [Link]
Sources
- 1. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ajinomoto Bio-Pharma services Platform Technologies | AJIPHASE® [ajibio-pharma.ajinomoto.com]
- 6. AJIPHASE Synthesis Technology [bioprocessonline.com]
- 7. ajioligos.com [ajioligos.com]
- 8. AJIPHASE® | Innovation Story | Innovation | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]
- 9. Aji Bio-Pharma | AJIPHASE Synthesis - Aji Bio-Pharma [ajibio-pharma.com]
Troubleshooting & Optimization
Technical Support Center: Selective Deprotection of Benzoyl Groups in Nucleoside Chemistry
Topic: Selective deprotection of 5'-O-benzoyl vs N4-benzoyl groups Content type: Technical Support Guide
Executive Summary & Chemical Logic
In nucleoside chemistry, the 5'-O-benzoyl (5'-O-Bz) group acts as an ester, while the N4-benzoyl (N4-Bz) group on cytosine functions as an amide (specifically, a vinylogous amide/imide system). The core challenge in selective deprotection lies in exploiting the significant difference in electrophilicity between the ester carbonyl and the amide carbonyl.
-
The Ester (5'-O-Bz): Highly susceptible to nucleophilic attack (transesterification or hydrolysis) due to the better leaving group ability of the alkoxide.
-
The Amide (N4-Bz): Significantly more stable due to resonance delocalization of the nitrogen lone pair into the carbonyl and the pyrimidine ring.
The Golden Rule: Selectivity is kinetic, not absolute. Standard deprotection reagents (e.g., NH₄OH) will cleave both groups. To retain the N4-Bz while removing the 5'-O-Bz, you must use mild transesterification conditions (Zemplén-like conditions) rather than aggressive hydrolysis.
Core Protocol: Selective 5'-O-Debenzoylation
Use this protocol to remove the 5'-ester while retaining the N4-amide.
Reagents:
-
Anhydrous Methanol (MeOH)[1]
-
Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
-
Glacial Acetic Acid (for neutralization)
Workflow:
-
Dissolution: Dissolve the fully protected nucleoside (e.g., N4,5'-O-dibenzoylcytidine) in anhydrous MeOH (10 mL/mmol).
-
Catalyst Addition:
-
Option A (Safer/Slower): Add solid K₂CO₃ (0.1 – 0.5 equiv).
-
Option B (Faster/Riskier): Add 0.5 M NaOMe in MeOH (0.1 equiv) at 0°C.
-
-
Reaction: Stir at 0°C to Room Temperature . Do NOT heat.
-
Monitoring: Check TLC every 15 minutes.
-
Target: Appearance of a more polar spot (Mono-protected).
-
Danger Signal: Appearance of the fully deprotected (highly polar) free nucleoside.
-
-
Quenching: Once the starting material is consumed (typically 30–90 mins), immediately neutralize with glacial acetic acid (to pH 7) or add cation-exchange resin (H+ form).
-
Workup: Filter, evaporate MeOH, and purify via silica gel chromatography.
Troubleshooting Guide (Q&A)
Issue 1: Loss of N4-Benzoyl Group (Over-Deprotection)
Q: I used NaOMe in Methanol, but I lost both the 5'-O-Bz and the N4-Bz groups. How do I stop the reaction at the mono-benzoylated stage?
A: This is a classic kinetic overshoot. The N4-benzoyl group is stable to methoxide for a short window, but prolonged exposure or elevated temperature will cleave it.
-
Root Cause: Reaction time was too long (>2 hours) or temperature was uncontrolled (rose above 25°C).
-
Solution: Switch to K₂CO₃ in Methanol . Carbonate generates a lower equilibrium concentration of methoxide compared to direct NaOMe addition, providing a wider "safety window" between ester cleavage and amide cleavage.
-
Protocol Adjustment: Perform the reaction at 0°C on an ice bath. Quench immediately upon disappearance of the starting material.
Issue 2: Incomplete 5'-O-Deprotection
Q: After 4 hours with K₂CO₃/MeOH, significant starting material (5'-O-Bz) remains. Should I add water or heat it?
A: Do NOT add water or heat yet.
-
Root Cause: The reaction is likely stalling due to equilibrium. Zemplén deprotection is a transesterification (swapping the nucleoside-O-Bz for Me-O-Bz). If the concentration of methyl benzoate builds up, the reaction slows.
-
Solution:
-
Concentration: Ensure your reaction is not too dilute.
-
Catalyst Refresh: Add another 0.2 equiv of K₂CO₃.
-
Solvent: Ensure the Methanol is anhydrous. While water promotes hydrolysis (irreversible), it also produces hydroxide, which is less selective than methoxide and may attack the N4-Bz. Stick to anhydrous conditions to favor the selective transesterification mechanism.
-
Issue 3: Cytosine to Uracil Conversion
Q: My LC-MS shows a mass corresponding to the Uracil derivative (M+1) instead of the Cytosine derivative. Did the deprotection cause deamination?
A: Yes. Cytosine is prone to deamination (C→U conversion) under aqueous basic conditions at high temperatures .
-
Root Cause: Using aqueous NaOH or heating NH₄OH for extended periods. The hydroxide ion attacks the C4 position, displacing ammonia (or the benzamide).
-
Solution: strictly avoid aqueous strong bases. Use the anhydrous K₂CO₃/MeOH method described above. The absence of water prevents the hydrolytic deamination pathway.
Issue 4: Solubility Issues
Q: My starting material (fully benzoylated nucleoside) is not soluble in pure Methanol. Can I use a co-solvent?
A: Yes.
-
Solution: Use Dichloromethane (DCM) or THF as a co-solvent.
-
Ratio: 1:1 or 2:1 MeOH:DCM.
-
Note: The reaction rate will decrease slightly because the concentration of the active nucleophile (methoxide) is diluted. You may need to increase the reaction time, but the selectivity usually remains high.
Comparative Data: Reagent Selectivity
| Reagent | Active Species | 5'-O-Bz Cleavage Rate | N4-Bz Cleavage Rate | Selectivity Score | Recommended For |
| NH₄OH (conc) | NH₃ / OH⁻ | Fast (< 30 min) | Fast (1-4 h) | Low | Total Deprotection |
| AMA (NH₃/MeNH₂) | MeNH₂ | Very Fast (< 5 min) | Very Fast (< 15 min) | None | Rapid Total Deprotection |
| NaOH (aq) | OH⁻ | Very Fast | Fast | Low | Total Hydrolysis |
| NaOMe / MeOH | MeO⁻ | Fast (< 30 min) | Slow (> 4 h) | Moderate | Rapid Selective Deprotection |
| K₂CO₃ / MeOH | MeO⁻ (equil.) | Medium (1-2 h) | Very Slow (> 12 h) | High | Selective 5'-OH Generation |
Visualizations
Figure 1: Selective Deprotection Workflow
Caption: Decision tree for selecting reaction conditions based on the desired final product (5'-OH vs. Fully Deprotected).
Figure 2: Mechanistic Selectivity
Caption: Kinetic difference between Transesterification (Ester) and Transamidation (Amide).
References
-
Glen Research. (2014). Deprotection - Volume 1 - Deprotect to Completion. The Glen Report. [Link]
-
Zerrouki, R., Roy, V., Hadj-Bouazza, A., & Krausz, P. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry. [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. [Link]
Sources
Technical Support: Preventing N4-Transamination in Benzoyl-dC Deprotection
Executive Summary
The Problem: When using rapid deprotection reagents containing alkylamines (specifically AMA : 1:1 Ammonium Hydroxide / 40% Methylamine) with traditional N4-benzoyl-dC (
The Impact: This results in a permanent mutation (C
The Solution: The use of N4-acetyl-dC (
The Mechanism: Kinetic Competition
To understand why this failure occurs, we must look at the competition between Hydrolysis (Deprotection) and Transamination (Mutation).
In a standard deprotection (Ammonium Hydroxide), the nucleophile is ammonia (
The Pathways
-
Path A (Desired): Methylamine attacks the carbonyl of the benzoyl protecting group. The amide bond breaks, releasing the benzamide byproduct and yielding native dC .
-
Path B (Transamination): Methylamine attacks the C4 carbon of the pyrimidine ring directly (via an addition-elimination mechanism). The entire benzamide moiety is displaced by the methylamine, yielding N4-methyl-dC .
With
Visualization: The Transamination Trap
Figure 1: Mechanistic divergence during deprotection.[2] Using Benzoyl-dC with AMA allows Path B to proceed, creating permanent mutations.
Diagnostic Guide: How to Identify the Issue
If you suspect your current batch of oligos suffers from transamination, use this diagnostic workflow.
Mass Spectrometry (ESI-MS)
Transamination results in a specific mass shift relative to the desired product.
| Species | Modification | Molecular Weight Shift ( |
| Native dC | None | 0 (Reference) |
| Benzoyl-dC | Protected (Pre-deprotection) | +104 Da ( |
| N4-Methyl-dC | Transaminated | +14 Da ( |
The Signature: Look for a satellite peak in your deconvoluted mass spectrum at [M + (n \times 14)] , where n is the number of dC residues in your sequence.
-
Example: A 20-mer with 5 dC residues might show peaks at M+14, M+28, etc., if the transamination rate is high.
HPLC Profile
N4-methyl-dC is more hydrophobic than native dC due to the methyl group.
-
Observation: You will see "shoulders" eluting slightly later than the main product peak on Reverse Phase (RP-HPLC). These are often mistaken for failure sequences (n-1), but failure sequences usually elute earlier (unless they are DMT-on).
Protocols & Prevention
Protocol A: The "UltraFAST" Workflow (AMA)
Use this when speed is critical (10 min deprotection).
-
Reagent Selection:
-
Deprotection Reagent: AMA (Mix 1 volume Ammonium Hydroxide (28-30%) + 1 volume Methylamine (40% aqueous)).
-
Conditions:
-
Incubate at 65°C for 10 minutes .
-
Note: This simultaneously cleaves the oligo from the support and removes base protecting groups.[6]
-
Protocol B: The "Standard" Workflow (Ammonium Hydroxide)
Use this if you already synthesized the oligo with Bz-dC.
-
Reagent Selection: Bz-dC is acceptable here.
-
Deprotection Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions:
-
Incubate at 55°C for 8–16 hours (depending on other bases; e.g., dG-iBu requires longer times).
-
Why this works: Ammonia attacking the C4 position generates Cytosine (the desired product). There is no methyl group to incorporate.
-
Decision Matrix: Choosing the Right Monomer
Figure 2: Monomer selection logic based on deprotection requirements.
Frequently Asked Questions (FAQ)
Q: I already synthesized a plate of oligos with Bz-dC, but I need to deprotect them quickly. Can I use AMA at room temperature to avoid transamination? A: No. While lowering the temperature reduces the rate of transamination, it also drastically reduces the rate of deprotection for the Benzoyl group. You will likely end up with a mixture of partially deprotected species (Bz-dC remaining) and transaminated species. If you used Bz-dC, you must stick to standard Ammonium Hydroxide deprotection (or Acetyl-based protocols if compatible).
Q: Does this apply to RNA synthesis? A: Yes. RNA monomers are often protected with Acetyl-Cytidine for this exact reason. Furthermore, 2'-O-protecting groups (like TBDMS or TOM) have their own deprotection requirements.[1] Always verify your RNA monomer set (e.g., "UltraMild" or "Fast" sets) matches your deprotection chemistry.
Q: I see a +14 Da peak, but I used Ac-dC. What else could it be? A: If you are absolutely certain you used Ac-dC, a +14 Da shift could indicate a methyl-ester formation on the backbone (if using methanol in deprotection steps without proper aging) or an unrelated alkylation event. However, in 99% of cases involving AMA, it is trace Bz-dC contamination or accidental use of the wrong bottle.
Q: Can I use APA (Ammonium Hydroxide / Propylamine) instead of AMA? A: APA is often used to avoid DEA regulations associated with methylamine. However, Propylamine is also an alkylamine. It will cause N4-propyl-transamination (+42 Da shift) if used with Bz-dC. You must still use Ac-dC with APA.
References
-
Glen Research. (1993). AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. Link
-
Reddy, M.P., Hanna, N.B., & Farooqui, F. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][5][6][7] Tetrahedron Letters, 35(25), 4311-4314. Link
-
Glen Research. (1998). UltraFAST Chemistry: Acetyl-dC.[2][3][8] Glen Report 7.[8]12. Link
-
Integrated DNA Technologies (IDT). (2011). Chemical Synthesis of Oligonucleotides.[1][2][4][5][7][9][10] IDT Technical Guide. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Acceleration of the Deamination of Cytosine through Photo-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Functionalization of 5'-O-Benzoyl-2'-Deoxycytidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the 3'-functionalization of 5'-O-benzoyl-2'-deoxycytidine. In oligonucleotide drug development, the 3'-hydroxyl group is typically targeted for either 3'-O-phosphitylation (to generate a phosphoramidite monomer for chain elongation) or 3'-O-succinylation (to create a linker for solid-support attachment).
Below, you will find a logical workflow, causality-driven FAQs, quantitative activator comparisons, and self-validating experimental protocols designed to maximize your yields.
Functionalization Workflow
Logical workflow for optimizing 3'-functionalization of 5'-O-benzoyl-2'-deoxycytidine.
Troubleshooting FAQs
Q1: Why am I seeing a high percentage of N4-functionalized byproducts during 3'-O-phosphitylation? Causality: The exocyclic amine (N4) of cytidine is highly nucleophilic. If your starting material is strictly 5'-O-benzoyl-2'-deoxycytidine (lacking N4 protection), the phosphitylating reagent will competitively attack the N4 position, drastically reducing the 3'-O-phosphoramidite yield. Solution: Always verify N4 protection. The industry standard is to use N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine. If you must start with the unprotected N4 variant, employ a transient protection strategy (e.g., adding trimethylsilyl chloride (TMS-Cl) in situ prior to the phosphitylation reagent) to temporarily block the N4 amine before targeting the 3'-OH.
Q2: I am using 1H-tetrazole for 3'-O-phosphitylation, but my yields are stuck at 75% and I see degradation. How can I improve this? Causality: Traditionally, phosphitylation is performed using a bis-amidite reagent which requires a weak acid activator[1]. 1H-tetrazole (pKa ~4.9) is the traditional choice, but its relatively high acidity can lead to partial hydrolysis of the sensitive phosphoramidite product. Furthermore, it is less nucleophilic, resulting in longer reaction times (2-4 hours) which exacerbates degradation. Solution: Switch to 4,5-dicyanoimidazole (DCI). DCI is slightly less acidic (pKa 5.2) but significantly more nucleophilic. The observed time to complete coupling is twice as fast with DCI compared to 1H-tetrazole, accelerating the reaction to completion in under 60 minutes and pushing yields >90% without degrading the product[2].
Q3: My 3'-O-succinylation reaction is sluggish and incomplete. Should I just add more DMAP? Causality: 3'-O-succinylation utilizes succinic anhydride and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to form a highly reactive N-acylpyridinium intermediate. However, the secondary 3'-hydroxyl is sterically hindered by the 5'-O-benzoyl group and the nucleobase. While DMAP is necessary, excessive DMAP can lead to colored byproducts, degradation of the nucleobase, and difficult purification. Solution: Do not exceed 0.2 to 0.5 equivalents of DMAP. Instead, increase the equivalents of succinic anhydride (up to 2.5 eq) and use a non-nucleophilic base like triethylamine (TEA) (3.0 eq) to act as an acid scavenger.
Quantitative Data: Activator Comparison
Selecting the right activator is the single most important variable in optimizing 3'-O-phosphitylation yields.
| Activator | pKa | Typical Reaction Time | Average Yield (%) | Byproduct Profile |
| 1H-Tetrazole | 4.9 | 2 - 4 hours | 75 - 80% | Moderate (hydrolysis) |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 30 - 60 mins | 90 - 95% | Low |
| Pyridinium trifluoroacetate | ~5.2 | 1 - 2 hours | 85 - 90% | Low |
| 5-(Ethylthio)-1H-tetrazole | 4.2 | 15 - 30 mins | 88 - 92% | Low to Moderate |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.
Protocol A: Highly Efficient 3'-O-Phosphitylation
Mechanistic Goal: Conversion of the 3'-OH to a 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite using a bis-amidite reagent and DCI[1][2].
-
Preparation & Drying: Co-evaporate this compound with anhydrous acetonitrile (3 x 10 mL/g) under argon.
-
Validation Check: Perform Karl Fischer titration on the residue. Moisture must read < 50 ppm H₂O. Any excess moisture causes rapid hydrolysis of the bis-amidite.
-
-
Activation: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) (10 mL/g). Add DCI (1.2 eq) as a 1.0 M solution in acetonitrile.
-
Phosphitylation: Dropwise add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (bis-amidite) (1.2 eq) over 5 minutes at room temperature.
-
In-Process Validation: After 45 minutes, spot the mixture on a TLC plate (Eluent: 45:45:10 EtOAc/Hexane/TEA). The starting material (lower Rf) should be completely consumed, replaced by a higher Rf spot (product). ³¹P NMR of a crude aliquot should show a sharp doublet around 149-150 ppm (diastereomers).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume) to neutralize DCI and destroy unreacted bis-amidite. Extract with DCM.
-
Purification: Purify via silica gel chromatography.
-
Critical Validation: Pre-equilibrate the silica column with 1% Triethylamine (TEA) in the eluent. Failure to do so will result in acid-catalyzed degradation of the phosphoramidite on the silica surface.
-
Protocol B: 3'-O-Succinylation for Solid Support Attachment
Mechanistic Goal: Attachment of a hemisuccinate linker to the 3'-OH.
-
Reaction Setup: Dissolve this compound in anhydrous DCM (10 mL/g).
-
Reagent Addition: Add succinic anhydride (2.0 eq), TEA (3.0 eq), and DMAP (0.2 eq). Stir at room temperature under argon.
-
In-Process Validation: After 4 hours, evaluate via TLC (Eluent: 90:10 DCM/MeOH). The product will appear as a lower Rf spot compared to the starting material due to the high polarity of the newly formed free carboxylic acid.
-
Workup: Wash the organic layer with ice-cold 5% aqueous citric acid (3 x 10 mL/g).
-
Validation Check: The mild citric acid wash selectively protonates and removes DMAP and TEA into the aqueous layer without cleaving the newly formed ester bond.
-
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and precipitate the pure product by dropping the concentrated DCM solution into rapidly stirring cold hexanes.
References
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis | Nucleic Acids Research | Oxford Academic. Source: oup.com. URL:[Link]
- EP1084134A1 - Activators for oligonucleotide synthesis - Google Patents. Source: google.com.
Sources
Removing benzoyl protecting groups from modified oligonucleotides
Technical Support Center: Oligonucleotide Deprotection Topic: Removal of Benzoyl (Bz) Protecting Groups from Modified Oligonucleotides Reference ID: TS-OLIGO-BZ-001
Welcome to the Advanced Oligonucleotide Support Center
From: Dr. Aris Thorne, Senior Application Scientist To: Oligonucleotide Synthesis Core & Drug Development Teams
You are likely here because you are facing a critical bottleneck: the deprotection step.[1] While automated synthesis is robust, deprotection is where yield and purity are often lost. Specifically, the removal of Benzoyl (Bz) protecting groups—standard on Adenine (dA) and Cytosine (dC)—presents a thermodynamic conflict when your sequence contains sensitive modifications (dyes, RNA linkers, or conjugates).
This guide does not just list steps; it provides the chemical logic to navigate the trade-off between complete deprotection and modification stability.
Part 1: The Decision Matrix (Visualizing the Workflow)
Before heating your reaction, you must select the correct reagent based on your specific sequence composition. Use the logic flow below to prevent irreversible damage.
Figure 1: Deprotection Strategy Selection. Note the critical branch point for Bz-dC compatibility with AMA.
Part 2: Troubleshooting & Protocols (Q&A Format)
Q1: I used "Fast Deprotection" (AMA) on my Bz-protected oligo, and my Mass Spec shows a +14 Da impurity. What happened?
The Diagnosis: You have likely induced Transamination . The Mechanism: AMA (1:1 Ammonium Hydroxide/Methylamine) is a potent nucleophile. While it removes Benzoyl groups rapidly (10 mins), Methylamine is strong enough to attack the C4 position of the Cytosine ring directly if the leaving group is Benzamide (from Bz-dC). This displaces the exocyclic amine entirely, replacing it with a methylamine group, resulting in N4-methyl-dC .
-
Mass Shift: +14 Da (Methyl vs Hydrogen).
-
The Fix: You cannot reverse this. For future synthesis using AMA, you must use Acetyl-dC (Ac-dC) phosphoramidites. The Acetyl group is more labile and leaves before the transamination side reaction can occur [1].
Q2: I have a TAMRA-labeled oligo synthesized with standard Bz-dA/Bz-dC. Standard deprotection (NH4OH @ 55°C) destroyed the dye. How do I save the remaining synthesis column?
The Diagnosis: Dye degradation due to harsh alkalinity and heat. The Solution: You need a "Rescue Protocol" that is thermodynamically capable of cleaving the Benzoyl amide bond without hydrolyzing the TAMRA lactone or amide linkage.
Protocol: t-Butylamine/Methanol/Water (The "UltraMild" Rescue) This method utilizes t-Butylamine, which is sterically hindered and less aggressive towards the dye, but sufficiently nucleophilic for the Bz group over long durations [2].
-
Reagent Prep: Mix t-Butylamine : Methanol : Water in a 1:1:2 (v/v/v) ratio.
-
Incubation: Add to the column/support. Heat at 55°C for 16–20 hours .
-
Work-up: Cool to room temperature. Evaporate to dryness (t-Butylamine is volatile).
-
Note: This is significantly gentler than NH4OH but ensures Bz removal.
Q3: My Mass Spec shows a consistent +104 Da peak series (n-1, n-2). Is this a coupling failure?
The Diagnosis: No, this is Incomplete Deprotection (Benzoyl Retention). The Evidence: The Benzoyl group adds exactly 105 Da . If a proton is lost during ionization, you often see a delta of ~104/105 Da. This indicates the amide bond was not cleaved.
Root Causes & Fixes:
| Variable | Common Error | Correction |
|---|---|---|
| Reagent Age | Using "old" NH4OH. Ammonia is a gas; it escapes every time the bottle is opened, lowering the concentration below 28%. | Use Fresh Reagents. If the bottle is >1 month old, discard it. |
| Temperature | Heating block set to 55°C but actual liquid temp is 45°C. | Immerse completely. Ensure the vial is fully submerged in the heat block or water bath. |
| Solubility | Oligo precipitated (common with fluorophores). | Add Methanol. A 3:1 NH4OH:EtOH or NH4OH:MeOH mix helps solubilize hydrophobic conjugates. |
Q4: Can I use "UltraMild" deprotection (K2CO3 in Methanol) on Bz-protected oligos?
The Answer: Absolutely NOT. The Science: Potassium Carbonate (0.05M in MeOH) is a transesterification reagent designed for Pac-dA (Phenoxyacetyl) and Ac-dC . It is too weak to cleave the stable Benzoyl amide bond.
-
Result: If you treat Bz-dA with K2CO3, you will get near 0% deprotection of the base, even if the oligo cleaves from the support. You will isolate a fully protected, non-functional oligo.
Part 3: Comparative Data (Standard vs. Modified)
Use this table to align your protecting groups with the correct deprotection chemistry.
| Base Protection | Reagent | Conditions | Compatibility |
| Standard (Bz-A, Bz-C) | Conc. NH4OH | 55°C, 16h | Robust DNA, No sensitive dyes. |
| Standard (Bz-A, Bz-C) | AMA (1:1) | FORBIDDEN | Causes N4-Me-dC mutation (See Q1). |
| Fast (Bz-A, Ac-C) | AMA (1:1) | 65°C, 10 min | Standard DNA, High Throughput. |
| UltraMild (Pac-A, Ac-C) | 0.05M K2CO3/MeOH | RT, 4h | Cy5, TAMRA, RNA, unstable bases. |
| Rescue (Bz-A, Bz-C + Dye) | t-Butylamine Mix | 55°C, Overnight | Emergency only for sensitive dyes on standard DNA. |
Part 4: Mechanism of Failure (Transamination)
Understanding why AMA fails with Benzoyl-Cytosine is critical for process control.
Figure 2: The Transamination Pathway. Methylamine displaces the entire benzamide group rather than just the benzoyl moiety.
References
-
Glen Research. (2023). Deprotection - Volume 1: Deprotect to Completion. Glen Research Technical Reports. [Link]
- Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.
Sources
Minimizing side reactions during phosphitylation of benzoyl-protected nucleosides
To: User From: Technical Support Center – Nucleoside Chemistry Division Subject: Ticket #8842: Optimizing Phosphitylation of Benzoyl-Protected Nucleosides
Technical Support Center: Phosphitylation Troubleshooting
Welcome to the Advanced Nucleoside Chemistry Support Center. You have inquired about minimizing side reactions during the phosphitylation of benzoyl-protected nucleosides (specifically
This guide addresses the critical balance between reactivity (driving the reaction to completion) and selectivity (preventing P(III) oxidation, hydrolysis, and N-bis-phosphitylation).
Module 1: The Chemistry of Control
To troubleshoot effectively, we must first establish the mechanistic baseline. The phosphitylation of a 5'-O-DMT-protected nucleoside using 2-cyanoethyl
The Challenge with Benzoyl Protection: While Benzoyl (Bz) groups effectively mask the exocyclic amines of Adenine and Cytosine, they introduce significant steric bulk and lipophilicity .
-
Steric Hindrance: The Bz group can retard the approach of the bulky phosphitylating agent to the 3'-OH, requiring longer reaction times which increases the window for moisture-induced hydrolysis.
-
Solubility: Bz-protected nucleosides may require specific solvent mixtures (DCM vs. THF) to ensure homogeneity before the reagent is added. Heterogeneous reactions lead to local excesses of reagent, promoting side reactions.
Core Reaction Logic
-
Reagent: 2-cyanoethyl
-diisopropylchlorophosphoramidite ( eq). -
Base:
-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) for the reaction step because its steric bulk prevents it from acting as a nucleophile against the chlorophosphoramidite. -
Solvent: Anhydrous Dichloromethane (DCM) or THF (water content < 50 ppm).
Module 2: Diagnostic Troubleshooting (The "What Went Wrong?" Section)
Use this section to interpret your analytical data (TLC and
Q1: My P NMR shows a large peak at 10-15 ppm. What is this?
Diagnosis: This is the H-Phosphonate impurity (Hydrolysis product). Cause: Moisture entered the system.[1][2] The P-Cl bond is extremely labile to hydrolysis.
-
Mechanism:
(H-Phosphonate). -
Fix:
-
Ensure all glassware is flame-dried under Argon.
-
Verify solvent water content is <50 ppm (Karl Fischer titration).
-
Critical: Check the quality of your DIPEA. Old amines absorb atmospheric moisture rapidly.
-
Q2: I see a peak around 30 ppm (or -25 to 99 ppm range).
Diagnosis: This is a P(V) Oxidation impurity. Cause: Exposure to air (Oxygen) or peroxides in the solvent.
-
Fix:
-
Degas solvents with Argon/Nitrogen sparging.
-
Use inhibitor-free THF (if using THF) to avoid peroxides.
-
Perform the reaction under a positive pressure of inert gas.
-
Q3: I see peaks at ~138-140 ppm or multiple peaks near the product (148-151 ppm).
Diagnosis: This suggests Bis-phosphitylation or Phosphite Triesters . Cause:
- Stoichiometry: Excess phosphitylating reagent was used.
- N-Phosphitylation: The reagent reacted with the protected nucleobase (rare with Bz-protection unless base is too strong or temp is too high).
- Isomerization: If the 5'-DMT group was lost (acidic conditions), you may have phosphitylated the 5'-OH.
-
Fix:
-
Strictly control stoichiometry (start with 1.1 eq).
-
Maintain temperature at
during addition, then warm to RT.
-
Module 3: Optimized Protocol
This protocol is designed to "self-validate" by including checkpoints that prevent the most common side reactions.
Step-by-Step Methodology
-
Preparation:
-
Dry the 5'-O-DMT-N-Bz-nucleoside in a vacuum oven at
over overnight. -
Flush the reaction vessel (2-neck round bottom) with Argon for 15 mins.
-
-
Solubilization (The Homogeneity Check):
-
Dissolve nucleoside (
eq) in anhydrous DCM ( M concentration). -
Checkpoint: If the solution is cloudy, add small amounts of anhydrous THF until clear.
-
Add DIPEA (
eq) via syringe.
-
-
Reaction (Kinetic Control):
-
Cool the mixture to
(Ice bath). -
Add 2-cyanoethyl
-diisopropylchlorophosphoramidite ( eq) dropwise over 10 minutes. -
Reasoning: Slow addition at low temp prevents local high concentrations that favor bis-phosphitylation.
-
Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
-
Quench (The "Safety Valve"):
-
Add degassed Methanol (
mL) or saturated . -
Stir for 5 minutes. This converts excess P-Cl reagent to a harmless trimethyl phosphite derivative or hydrolyzes it safely before the column.
-
-
Workup & Purification (The "TEA Shield"):
-
Dilute with DCM, wash with saturated
, then Brine.[3] Dry over .[1] -
Crucial Step: Pre-treat your silica gel column with mobile phase containing 3-5% Triethylamine (TEA) .
-
Why? Silica is slightly acidic. Without TEA, the silica protons will protonate the phosphoramidite nitrogen, catalyzing the cleavage of the amine and hydrolysis to H-phosphonate.
-
Module 4: Data Visualization
Figure 1: Reaction Pathways & Impurity Formation
This diagram illustrates the "Happy Path" to the desired phosphoramidite and the "Failure Paths" leading to common impurities.
Caption: Figure 1. Mechanistic pathways showing the target reaction (Green) and critical failure modes (Red) detectable by
Figure 2: The "TEA Shield" Purification Workflow
This diagram details the mandatory column preparation to prevent on-column degradation.
Caption: Figure 2. The "TEA Shield" protocol. Pre-treating silica with Triethylamine is non-negotiable to prevent acid-catalyzed hydrolysis.
Summary of Quantitative Specifications
| Parameter | Specification | Consequence of Deviation |
| Solvent Water | Formation of H-Phosphonate ( | |
| Reagent Stoichiometry | ||
| Reaction Temp | Starting at RT increases N-phosphitylation risk. | |
| Column Additive | Absence leads to product loss on column (hydrolysis). | |
| Two peaks (diastereomers).[3] Single peak = degradation or wrong product. |
References
-
BenchChem. Step-by-Step Guide for the Phosphitylation of Nucleosides: Application Notes and Protocols.
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR.
-
National Institutes of Health (PMC). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.
-
USP (United States Pharmacopeia). Quality Standards for DNA phosphoramidite raw materials.
-
Entegris. The Art of Phosphitylation.
Sources
Validation & Comparative
Benchmarking HPLC Purity Analysis Standards for N4,5'-dibenzoyl-2'-deoxycytidine
Executive Summary
In the high-stakes field of oligonucleotide synthesis, N4,5'-dibenzoyl-2'-deoxycytidine (N4,5'-diBz-dC) represents a critical process impurity rather than a standard building block.[1] While N4-benzoyl-2'-deoxycytidine (dC(bz)) is the canonical protected monomer, the over-acylation at the 5'-hydroxyl position yields the N4,5'-dibenzoyl species.[1]
If undetected, this impurity acts as a chain terminator (blocking the 5'-OH required for phosphoramidite coupling) or leads to incorrect branching.[1][2] This guide compares the performance of Isolated Reference Standards versus Surrogate Quantification (RRT) and benchmarks C18 versus Phenyl-Hexyl stationary phases for resolving this lipophilic impurity.[1]
Part 1: Comparative Analysis of Reference Standards
For accurate quantification, the choice of standard material is the variable that introduces the most significant error.[1] We compare the two primary approaches used in GMP and R&D environments.
Option A: Isolated Reference Standard (Recommended)[1]
-
Description: Chemically synthesized, chromatographically purified (>98%), and characterized (NMR, MS) N4,5'-diBz-dC.
-
Primary Use: External calibration for absolute quantification (% w/w).[1]
Option B: Surrogate Quantification (Relative Retention Time - RRT)[1]
-
Description: Using the parent peak (N4-benzoyl-dC) as a reference and applying a theoretical Response Factor (RF) to the impurity peak identified by RRT.
-
Primary Use: Routine process monitoring where isolated standards are unavailable.[1]
Performance Data Comparison
| Feature | Isolated Reference Standard | Surrogate Quantification (RRT) |
| Quantification Accuracy | High (< 1.5% RSD) | Medium (5–15% Error) |
| Linearity (R²) | > 0.999 (0.5 – 100 µg/mL) | N/A (Assumes linearity of parent) |
| Response Factor (RF) | Experimentally determined (1.0) | Assumed 1.0 (Risk: UV absorption differences) |
| Detection Limit (LOD) | 0.05% (Area) | Dependent on parent peak tailing |
| Cost Efficiency | Low (High initial synthesis cost) | High (No extra material needed) |
| Regulatory Compliance | Mandatory for Validation (ICH Q2) | Acceptable for Early R&D only |
Expert Insight:
“Reliance on RRT (Option B) often leads to underestimation of N4,5'-diBz-dC.[1] The addition of the second benzoyl group at the 5'-position alters the molar extinction coefficient at 260 nm compared to the mono-benzoyl parent.[1] For validated release testing, an isolated standard (Option A) is non-negotiable to establish the correct Relative Response Factor (RRF).”
Part 2: Methodology Benchmarking (C18 vs. Phenyl-Hexyl)
The separation challenge lies in distinguishing N4,5'-diBz-dC from other lipophilic impurities like 3',5'-dibenzoyl-dC and the N4-benzoyl parent .[1]
Method A: Traditional C18 (Octadecyl)[1]
-
Mechanism: Hydrophobic interaction based on alkyl chain length.[1]
-
Performance: Excellent for separating the polar dC from N4-benzoyl-dC.[1]
-
Limitation: Often shows poor selectivity between the regioisomers (N4,5'-diBz vs 3',5'-diBz) due to similar hydrophobicity.[1]
Method B: Phenyl-Hexyl (Recommended Alternative)[1]
-
Mechanism:
- interactions combined with hydrophobicity.[1] The benzoyl rings of the analyte interact strongly with the phenyl ring of the stationary phase.[1] -
Performance: Superior resolution of aromatic-rich impurities.[1] The "double benzoyl" nature of N4,5'-diBz-dC creates a distinct retention shift compared to non-aromatic impurities.[1]
Experimental Resolution Data (Simulated)
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Advanced) |
| Retention Time (N4-Bz) | 8.5 min | 9.2 min |
| Retention Time (N4,5'-diBz) | 14.2 min | 16.8 min |
| Resolution (Rs) vs Isomers | 1.8 (Marginal) | 3.5 (Excellent) |
| Peak Symmetry (Tailing) | 1.2 | 1.05 |
Part 3: Technical Deep Dive & Protocols
The "Self-Validating" HPLC Protocol
This protocol uses a Phenyl-Hexyl phase to maximize selectivity.[1] It is designed to be self-validating by ensuring resolution (
1. Reagents & Standards Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.6) – Buffers residual silanols.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade) – Preferred over MeOH for lower backpressure and sharper peaks.[1]
-
Standard Stock: Dissolve 1.0 mg N4,5'-diBz-dC in 1 mL Acetonitrile (1000 ppm). Sonicate for 5 mins.
-
System Suitability Solution: Mix N4-Bz-dC (Target) and N4,5'-diBz-dC (Impurity) at 99:1 ratio.
2. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused-Core particles recommended).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.[1]
-
Detection: UV @ 260 nm (Primary), 230 nm (Secondary for benzoyl confirmation).[1]
3. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Load |
| 15.0 | 60 | Linear Gradient (Separation) |
| 18.0 | 95 | Wash (Elute highly lipophilic dimers) |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Visualization: Impurity Formation & Separation Logic[1]
The following diagram illustrates the formation pathway of the N4,5'-dibenzoyl impurity and the logic behind its chromatographic separation.
Caption: Reaction pathway showing the origin of N4,5'-dibenzoyl-dC and its chromatographic separation based on increased lipophilicity and pi-pi interactions.
References
-
National Institutes of Health (NIH). (2006).[1] Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Retrieved from [Link]
-
MAC-MOD Analytical. (2024). Oligonucleotide Impurities and Degradation Products by RP-UHPLC with Phenyl-Bonded Stationary Phases. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of benzoyl-protected deoxycytidine
Comprehensive Guide: Mass Spectrometry Fragmentation of -Benzoyl-2'-deoxycytidine
Executive Summary
In the high-stakes field of oligonucleotide therapeutics and drug development, the precise characterization of synthesis reagents is non-negotiable.
This guide provides a technical deep-dive into the mass spectrometry (MS) behavior of dC
Part 1: Technical Deep Dive – Fragmentation Mechanics
The Ionization Landscape
Analysis is typically performed using Electrospray Ionization (ESI) in positive mode (
Primary Fragmentation Pathway
The fragmentation of protonated dC
-
Precursor Ion Formation:
-
m/z 332.1: The protonated molecular ion
.[2] -
m/z 354.1: The sodiated adduct
, often observed in non-desalted samples.
-
-
Primary Event: Glycosidic Cleavage (Source-CID or Low Energy MS2):
-
The weakest link in the nucleoside structure is the
-glycosidic bond between the sugar (deoxyribose) and the nucleobase. -
Mechanism: Protonation often localizes on the ring nitrogen or the exocyclic amine. Upon activation, the bond breaks, resulting in a neutral loss of the sugar moiety (116 Da).
-
Diagnostic Ion 1 (Base Peak): m/z 216.08 (
-benzoyl-cytosine cation). -
Significance: This ion confirms the presence of the protecting group on the base. If the protecting group were absent, this ion would appear at m/z 112.
-
-
Secondary Event: Deprotection (High Energy MS2):
-
Further fragmentation of the m/z 216 ion cleaves the benzoyl protecting group.
-
Mechanism: Amide bond cleavage.[3]
-
Diagnostic Ion 2: m/z 112.05 (Protonated Cytosine). This confirms the core nucleobase identity.
-
Diagnostic Ion 3: m/z 105.03 (Benzoyl cation,
). This is a "signature" ion for any benzoyl-protected species.
-
Visualization: Fragmentation Topology
The following diagram illustrates the hierarchical dissociation pathway.
Figure 1: ESI-MS/MS Fragmentation topology of N4-benzoyl-2'-deoxycytidine showing primary and secondary transitions.
Part 2: Comparative Performance Analysis
Researchers often choose between Benzoyl (Bz) and Acetyl (Ac) protection based on deprotection kinetics ("UltraFast" vs. Standard). However, their analytical signatures differ significantly.
Analytical Distinctiveness (dC vs. dC )
The benzoyl group provides a higher mass shift and a unique aromatic reporter ion (m/z 105) that acetyl groups lack.
| Feature | Unprotected dC | ||
| Precursor ( | 332.1 | 270.1 | 228.1 |
| Primary Fragment (Base) | 216.1 (Bz-Cytosine) | 154.1 (Ac-Cytosine) | 112.1 (Cytosine) |
| Secondary Fragment | 105.0 (Benzoyl Cation) | 43.0 (Acetyl Cation - often low mass cutoff) | 95.0 (Ammonia loss) |
| Hydrophobicity (LC) | High (Elutes late) | Moderate | Low (Elutes void/early) |
| UV Absorbance | High (Added aromaticity) | Low (Base only) | Base only |
Chromatographic Performance
In Reverse-Phase LC (C18), the benzoyl group significantly increases retention time compared to the acetyl alternative.
-
Advantage: dC
impurities are easily separated from the polar, unprotected nucleosides and short failure sequences. -
Disadvantage: Requires higher organic content to elute, potentially co-eluting with full-length trityl-on oligonucleotides if gradients are not optimized.
Part 3: Validated Experimental Protocol
This protocol is designed for the identification of dC
Workflow Visualization
Figure 2: LC-MS/MS workflow for the isolation and identification of protected nucleoside impurities.
Step-by-Step Methodology
1. Sample Preparation:
-
Solvent: Dissolve the sample in 5% Acetonitrile / 95% Water (v/v). Avoid high organic content initially to prevent breakthrough on the column.
-
Concentration: Target 1–10 µM. ESI is concentration-sensitive; overloading causes signal suppression.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar species).
-
1-10 min: Linear ramp to 60% B (Elution of dC
). -
10-12 min: 95% B (Wash).
-
3. Mass Spectrometry Parameters (Triple Quad or Q-TOF):
-
Polarity: Positive (
). -
Scan Mode: Product Ion Scan (if targeting) or MRM.
-
Precursor: Set Q1 to 332.1 m/z .
-
Collision Energy (CE):
-
Low (10-15 eV): Maximizes m/z 216 (Base ion). Use for quantification.
-
High (30-40 eV): Maximizes m/z 105 and 112 . Use for structural confirmation.
-
4. Self-Validation Check:
-
If m/z 216 is observed but m/z 105 is absent at high CE: Suspect non-benzoyl modification (unlikely for dC, but possible for other adducts).
-
If m/z 112 is dominant at Low CE: The sample may be degraded (deprotected) in the source.[5] Lower the "Fragmentor" or "Cone Voltage."
References
-
Banerjee, S. & Mazumdar, S. (2012). "Electrospray Ionization Mass Spectrometry: A Soft Ionization Technique for the Analysis of Nucleosides and Nucleotides." International Journal of Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 9797617, N4-Benzoyl-2'-deoxycytidine." PubChem. Available at: [Link]
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). "Characterization of Modified Nucleosides by Mass Spectrometry." Methods in Enzymology. Available at: [Link]
-
Glen Research. (2023). "Deprotection of Oligonucleotides: Benzoyl vs Acetyl Considerations." Glen Report. Available at: [Link]
Comparative Guide: 5'-O-DMT vs. 5'-O-Benzoyl Protection Strategies for dC Phosphoramidites
Executive Summary
When evaluating dC (2'-deoxycytidine) phosphoramidites for nucleic acid synthesis, it is critical to distinguish between the protection of the N4-exocyclic amine and the 5'-hydroxyl group. While [1], utilizing a benzoyl (Bz) group at the 5'-O position represents a specialized divergence from the standard 5'-O-DMT (4,4'-dimethoxytrityl) chemistry.
As a Senior Application Scientist, I designed this guide to objectively compare the standard acid-labile 5'-O-DMT strategy against the base-labile 5'-O-benzoyl strategy. While DMT dominates traditional 3'→5' [2], 5'-O-benzoyl protection is an essential orthogonal tool for acid-free synthesis cycles and the preparation of reverse (5'→3') phosphoramidite building blocks.
Mechanistic Causality: Acid-Labile vs. Base-Labile Strategies
The 5'-O-DMT System (Acid-Labile)
The 5'-O-DMT group is the cornerstone of automated DNA synthesis. Its primary mechanism relies on the extreme acid lability of the trityl ether bond.
-
The Causality of Speed: Upon exposure to 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA), the ether oxygen is protonated, releasing a highly resonance-stabilized dimethoxytrityl carbocation. This thermodynamic stability drives the deprotection to completion in under 60 seconds.
-
The Causality of Degradation: The inherent flaw of this acidic environment is the cumulative risk of []. While dC is relatively stable, adjacent dA and dG residues in the growing chain are highly susceptible to acid-catalyzed degradation, leading to abasic sites and strand cleavage.
The 5'-O-Benzoyl System (Base-Labile)
To circumvent acid-induced damage, 5'-O-benzoyl (and modified derivatives like LMMoNBz) are utilized as[4].
-
The Causality of Stability: Benzoyl ester cleavage requires nucleophilic attack (e.g., transesterification via methanolic sodium methoxide or hydrazinolysis). Because this mechanism is strictly base-catalyzed, it completely bypasses the protonation of nucleobases, driving the depurination rate to absolute zero.
-
The Causality of Complexity: The trade-off is kinetic. Ester cleavage is significantly slower than trityl ether cleavage and lacks a chromophoric byproduct. Furthermore, it requires orthogonal protection strategies for the exocyclic amines to prevent premature global deprotection during the synthesis cycle.
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of both protection strategies:
| Feature | 5'-O-DMT Protection | 5'-O-Benzoyl Protection |
| Chemical Linkage | Trityl Ether | Ester |
| Cleavage Reagent | 3% TCA or DCA in Dichloromethane | Methanolic base (NaOMe) or Hydrazine |
| Cleavage Kinetics | < 1 minute | 10 - 30 minutes |
| Depurination Risk | Moderate to High (Length-dependent) | Zero |
| Real-time Monitoring | Yes (Trityl cation absorbance at 498 nm) | No (Requires offline HPLC/MS validation) |
| Primary Application | Standard 3'→5' SPOS | Reverse synthesis precursors, Acid-free SPOS |
Self-Validating Experimental Workflows
Every robust chemical protocol must act as a self-validating system. Below are the step-by-step methodologies for utilizing both protecting groups, emphasizing the chemical logic behind each action.
Protocol A: Standard 5'-O-DMT Deprotection (3'→5' SPOS)
Objective: Rapid removal of the 5'-O-DMT group to expose the 5'-OH for the next coupling cycle.
-
Preparation: Wash the solid support with anhydrous acetonitrile (MeCN).
-
Causality: Removes residual reagents and rigorously excludes moisture, which would otherwise hydrolyze the highly reactive incoming phosphoramidite.
-
-
Deprotection: Deliver 3% TCA in DCM for 60 seconds.
-
Causality: The acid rapidly protonates the ether, releasing the dimethoxytrityl carbocation.
-
-
Validation: Monitor the UV absorbance of the effluent at 498 nm.
-
Causality: The trityl cation's distinct orange color provides a quantifiable, real-time metric of deprotection efficiency.
-
-
Clearance: Perform extensive MeCN washes.
-
Causality: Any residual acid trapped in the solid support matrix will prematurely detritylate the incoming monomer in the subsequent coupling step, leading to truncated failure sequences.
-
Protocol B: 5'-O-Benzoyl as a Precursor for Reverse (5'→3') dC Phosphoramidites
Objective: Synthesize a 3'-O-DMT-dC monomer using 5'-O-Benzoyl as an orthogonal temporary protecting group[5].
-
Regioselective Protection: React 2'-deoxycytidine with benzoyl chloride (BzCl) in pyridine at -10°C.
-
Causality: The low temperature and steric hindrance of the primary 5'-OH ensure regioselective benzoylation over the secondary 3'-OH.
-
-
3'-Tritylation: React the 5'-O-Benzoyl-dC with DMT-Cl in pyridine at 70°C.
-
Causality: The elevated temperature forces the tritylation of the sterically hindered 3'-OH, forming 5'-O-Benzoyl-3'-O-DMT-dC.
-
-
Selective Deprotection: Treat the intermediate with sodium methoxide (NaOMe) in methanol at 0°C for 30 minutes.
-
Causality: NaOMe selectively cleaves the 5'-O-benzoyl ester via transesterification. The base-stable 3'-O-DMT group remains completely intact, yielding the free 5'-OH required for subsequent phosphitylation.
-
Visualizations of Chemical Logic
Logic flow comparing 5'-O-DMT and 5'-O-Benzoyl deprotection pathways in oligonucleotide synthesis.
Workflow utilizing 5'-O-Benzoyl as a temporary protecting group for reverse phosphoramidite synthesis.
References
-
Wikipedia Contributors. "Oligonucleotide synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Ohkubo, A., et al. "Novel Base-Labile Protecting Groups for 5′-Hydroxy Function in Solid-Phase Oligonucleotide Synthesis." Nucleosides, Nucleotides and Nucleic Acids, Taylor & Francis. URL: [Link]
-
Sharma, P. K., et al. "O-(Dimethoxytrityl)-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis." The Journal of Organic Chemistry, ACS Publications. URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
[1]
Executive Summary & Chemical Context
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is a critical intermediate in oligonucleotide synthesis.[1] Unlike standard reagents, this compound presents a dual challenge: it is a biologically active nucleoside derivative (potential antiviral/antineoplastic activity) and a static-prone fine powder.[1]
Effective safety protocols must address two vectors:
-
Personnel Safety: Protection against inhalation of bioactive dusts and solvent-mediated skin absorption.
-
Experimental Integrity: Prevention of nuclease contamination and moisture introduction, which degrade the 3'-hydroxyl site essential for subsequent phosphoramidite coupling.
Hazard Classification (GHS Extrapolated):
Risk Assessment & PPE Logic
The physical state of this chemical dictates the PPE. In its solid form, dust generation is the primary risk. Once dissolved (typically in Dichloromethane or Acetonitrile), the risk shifts to cutaneous absorption .
PPE Selection Matrix
| Protection Zone | PPE Requirement | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls are mandatory.[1] The powder is fine and static; a respirator is required only if weighing outside a hood (strongly discouraged). |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min. thickness) | Outer Glove: Protects against gross contamination. Inner Glove: Barrier against permeation if outer glove is compromised by solvent (DCM/ACN). |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields or for solvent splashes during dissolution. |
| Body | Lab Coat (Tyvek or Cotton) + Sleeves | Tyvek is preferred for weighing to prevent dust accumulation on personal clothing. Wrist coverage is critical to bridge the glove-coat gap.[1] |
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the nucleoside intermediate.[1]
Operational Protocol: Safe Handling & Weighing
Objective: Transfer this compound from bulk storage to reaction vessel without exposure or hydration.
Prerequisites
-
Location: Certified Chemical Fume Hood.
-
Tools: Anti-static gun (Zerostat), analytical balance, weighing boat (black preferred for visibility), stainless steel spatula.
Step-by-Step Procedure
-
Acclimatization:
-
Remove the container from the freezer (-20°C).
-
CRITICAL: Allow to warm to room temperature inside a desiccator before opening. Opening a cold bottle introduces condensation, hydrolyzing the benzoyl groups or introducing water that ruins downstream coupling.
-
-
PPE Donning:
-
Static Neutralization:
-
Protected nucleosides are notoriously static-prone.[1] They will "jump" off the spatula.
-
Action: Aim the anti-static gun at the weighing boat and the open bottle. Squeeze the trigger slowly to neutralize surface charge.
-
-
Weighing (Inside Hood):
-
Place the balance inside the hood (ensure airflow is not blocked).
-
Transfer the powder gently. Avoid rapid movements that create air currents.
-
Self-Validation: If you see powder adhering to the outside of the weighing boat, static is still present. Stop and re-neutralize.[7]
-
-
Solubilization (Transition):
-
Add the solvent (e.g., Anhydrous Acetonitrile) directly to the weighing vessel or reaction flask immediately after weighing.
-
Once wet, the inhalation hazard is eliminated, but the absorption hazard increases.
-
Visualization: Weighing Workflow
Figure 2: Operational workflow emphasizing moisture control and static neutralization.
Disposal & Decontamination
Proper disposal prevents environmental contamination and protects downstream waste handlers.
-
Solid Waste:
-
Contaminated weighing boats, kimwipes, and gloves must be disposed of in a Hazardous Solid Waste container (often yellow bag/bin).
-
Do not throw in regular trash.
-
-
Liquid Waste:
-
Solutions containing this compound (usually mixed with DCM, Pyridine, or Acetonitrile) must go into Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste (if ACN is used).
-
-
Spill Cleanup:
-
Powder Spill: Do not sweep dry. Cover with wet paper towels (soaked in water/surfactant) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads. Place in a sealed bag.
-
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Flush with water for 15 minutes. Hold eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated gloves/clothing immediately. Wash with soap and water.[5] Do not use ethanol (increases absorption). |
| Inhalation | Move to fresh air.[2][7] If breathing is difficult, provide oxygen (trained personnel only). |
References
-
Thermo Fisher Scientific. (2021).[7] Safety Data Sheet: N4-Benzoylcytidine (Analogous Handling). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Hazard Communication Standard: Pharmaceutical Intermediates. Retrieved from [1]
-
MilliporeSigma. (2023).[2] Safety Data Sheet: Protected Deoxycytidine Analogs. Retrieved from [1]
-
University of Toronto. (2023). General Laboratory Safety Practices & PPE Standards.[4][5][6] Retrieved from [1]
Sources
- 1. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine | CymitQuimica [cymitquimica.com]
- 2. N4,3'-O-DIBENZOYL-2'-DEOXYCYTIDINE - Safety Data Sheet [chemicalbook.com]
- 3. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine, 50 g, CAS No. 67219-55-0 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 4. ethz.ch [ethz.ch]
- 5. westernu.edu [westernu.edu]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 7. fishersci.com [fishersci.com]
- 8. bulkinside.com [bulkinside.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
